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3-amino-N-(butan-2-yl)propanamide Documentation Hub

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  • Product: 3-amino-N-(butan-2-yl)propanamide
  • CAS: 953890-47-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical properties and safety data for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a ke...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties and safety data for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The information is curated to support laboratory research and development activities, ensuring both scientific integrity and safe handling practices.

Chemical Identity and Significance

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is an organic compound that serves as a crucial building block in the synthesis of targeted cancer therapies.[1][2] Specifically, it is a key intermediate in the manufacture of Ribociclib and Palbociclib, which are inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of certain types of breast cancer.[1][3][4] Its chemical structure combines a piperazine ring, a pyridine moiety, and a tert-butyloxycarbonyl (Boc) protecting group, making it a versatile synthon in medicinal chemistry.

IdentifierValue
CAS Number 571188-59-5[1][4][5][6][7][8]
IUPAC Name tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate[9][10]
Synonyms 4-(6-Amino-3-pyridyl)-1-Boc-piperazine, 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester, tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate[1][3][6][10]
Molecular Formula C14H22N4O2[3][5][7][10]
Molecular Weight 278.35 g/mol [3][4][5][7]
InChI Key RMULRXHUNOVPEI-UHFFFAOYSA-N[9]

Physical and Chemical Properties

The physical and chemical properties of a compound are fundamental to its handling, storage, and application in experimental settings. The data for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is summarized below.

PropertyValueSource(s)
Physical State Solid, powder or crystals[6][7]ChemicalBook, Ottokemi
Color Very pale yellow to yellow to brown[6][7]ChemicalBook, Ottokemi
Melting Point 19°C (lit.)[6]ChemicalBook
Boiling Point 52°C at 17 mmHg (lit.)[6]ChemicalBook
Flash Point 228.4°C[3]Pure Synth
Purity Typically ≥97% or ≥98%[9][7]Sigma-Aldrich, Ottokemi

Safety Data and Hazard Identification

Understanding the potential hazards associated with a chemical is paramount for ensuring laboratory safety. This section details the GHS classification and associated safety precautions for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

GHS Classification

The compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[6][11][12]

  • Skin Irritation (Category 2) : Causes skin irritation.[6][12]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[6][12]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation : May cause respiratory irritation.[6]

Hazard and Precautionary Statements
TypeCodeStatement
Signal Word Warning[6][9][11][12]
Hazard Statements H302Harmful if swallowed.[11][12]
H315Causes skin irritation.[6][9][12]
H319Causes serious eye irritation.[6]
H335May cause respiratory irritation.[6][9]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[6][9]
P264Wash skin thoroughly after handling.[6][11]
P270Do not eat, drink or smoke when using this product.[6][11]
P301 + P317IF SWALLOWED: Get medical help.[6][11]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[3]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
P330Rinse mouth.[6][11]
P405Store locked up.[6]
P501Dispose of contents/container to an approved waste disposal plant.[6][11]

Handling, Storage, and Emergency Procedures

Proper handling and storage are critical to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Handling
  • Handle in a well-ventilated place.[6][11]

  • Wear suitable personal protective equipment (PPE), including chemical-impermeable gloves, tightly fitting safety goggles, and a lab coat.[5][6][11]

  • Avoid the formation of dust and aerosols.[5][6][11]

  • Avoid contact with skin and eyes.[6][11]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[6]

  • Do not eat, drink, or smoke when using this product.[6][11]

Storage
  • Store in a cool, dry, and well-ventilated place.[5][6][11]

  • Keep the container tightly closed.[5][6][11]

  • Store at room temperature.[9][7]

  • Store away from incompatible materials, such as strong oxidizing agents.[5]

First-Aid Measures
  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][6][11]

  • In Case of Skin Contact : Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[5][6][11]

  • In Case of Eye Contact : Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[5][6][11]

  • If Swallowed : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5][6][11]

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][6][11]

  • Specific Hazards : Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides (NOx).[5]

  • Protective Equipment : Wear a self-contained breathing apparatus for firefighting if necessary.[5][6]

Toxicological and Ecological Information

Detailed toxicological and ecological studies for this specific compound are not widely available in the public domain. Much of the information is listed as "no data available" in safety data sheets.[5][11] However, the GHS classification indicates oral toxicity and irritation potential. No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[5] The substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).[5]

Experimental Protocols and Workflows

General Workflow for Safe Handling and Use

The following diagram illustrates a standard workflow for the safe handling and use of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in a research setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS and Experimental Protocol PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Prep->PPE Vent Ensure Proper Ventilation (Fume Hood) PPE->Vent Weigh Weigh Compound in Ventilated Enclosure Vent->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve React Perform Reaction Under Inert Atmosphere (if required) Dissolve->React Decon Decontaminate Glassware and Surfaces React->Decon Waste Dispose of Waste in Designated Containers Decon->Waste RemovePPE Remove and Dispose of Contaminated PPE Waste->RemovePPE

Caption: A generalized workflow for the safe handling of chemical reagents in a laboratory setting.

Conclusion

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a valuable intermediate in the pharmaceutical industry, particularly in the development of CDK4/6 inhibitors. While it presents moderate hazards, including oral toxicity and irritation to the skin, eyes, and respiratory tract, these risks can be effectively managed through adherence to standard laboratory safety protocols, the use of appropriate personal protective equipment, and proper handling and storage procedures. This guide provides the foundational knowledge for researchers and scientists to work with this compound safely and effectively.

References

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate - GHS Data. (2025, October 15). U.S. Environmental Protection Agency. Retrieved February 24, 2026, from [Link]

  • MSDS of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate CAS 571188-59-5. (n.d.). Watson International Ltd. Retrieved February 24, 2026, from [Link]

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | C14H22N4O2. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | C14H20N4O4. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, 98%. (n.d.). Ottokemi. Retrieved February 24, 2026, from [Link]

  • Tert-Butyl 4-(6-Amino-3-Pyridyl)Piperazine-1-Carboxylate 98.0%(HPLC). (n.d.). Pure Synth. Retrieved February 24, 2026, from [Link]

  • CAS No : 571188-59-5 | Product Name : Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. (n.d.). Pharmaffiliates. Retrieved February 24, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to N-sec-butyl-3-aminopropanamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of N-sec-butyl-3-aminopropanamide, a secondary amine derivative with potential applications in variou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-sec-butyl-3-aminopropanamide, a secondary amine derivative with potential applications in various scientific fields. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for researchers and professionals in drug development and chemical synthesis.

Core Molecular Attributes

N-sec-butyl-3-aminopropanamide is a relatively simple yet intriguing molecule. Its core structure consists of a propanamide backbone with a sec-butyl group attached to the nitrogen of the amino group. This seemingly minor structural feature can impart specific physicochemical properties that influence its reactivity and biological activity.

Table 1: Physicochemical Properties of N-sec-butyl-3-aminopropanamide

PropertyValueSource
Molecular Formula C₇H₁₆N₂O[1]
Molecular Weight 144.21 g/mol [1]
IUPAC Name N-(butan-2-yl)-3-aminopropanamideN/A
CAS Number Not assignedN/A
Predicted Boiling Point ~220-230 °C[2]
Predicted Melting Point Not available[2]

Synthesis of N-sec-butyl-3-aminopropanamide: An Aza-Michael Addition Approach

The synthesis of N-sec-butyl-3-aminopropanamide can be efficiently achieved through an aza-Michael addition reaction. This nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound is a well-established and versatile method for forming carbon-nitrogen bonds.[3][4] In this case, sec-butylamine acts as the nucleophile (Michael donor) and acrylamide serves as the activated alkene (Michael acceptor).

The causality behind this experimental choice lies in the high reactivity of the primary amine of sec-butylamine towards the electron-deficient β-carbon of acrylamide. The reaction is typically base-catalyzed, which enhances the nucleophilicity of the amine. This method is favored for its generally high yields and mild reaction conditions.

Experimental Protocol: Synthesis of N-sec-butyl-3-aminopropanamide

This protocol is a self-validating system, with each step designed to ensure the successful formation and purification of the target compound.

Materials:

  • sec-Butylamine (≥99%)

  • Acrylamide (≥99%)

  • Methanol (anhydrous)

  • Sodium methoxide (25 wt% in methanol)

  • Diethyl ether (anhydrous)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve acrylamide (1.0 eq) in anhydrous methanol (100 mL).

  • Addition of Reactants: To the stirred solution, add sec-butylamine (1.2 eq) dropwise at room temperature.

  • Catalysis: Add a catalytic amount of sodium methoxide solution (0.1 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether (100 mL) and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude N-sec-butyl-3-aminopropanamide can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification acrylamide Acrylamide reaction_mixture Methanol Sodium Methoxide (cat.) Room Temperature, 24h acrylamide->reaction_mixture sec_butylamine sec-Butylamine sec_butylamine->reaction_mixture rotovap Rotary Evaporation reaction_mixture->rotovap extraction Solvent Extraction rotovap->extraction drying Drying extraction->drying purification Column Chromatography drying->purification product N-sec-butyl-3-aminopropanamide purification->product

Synthesis workflow for N-sec-butyl-3-aminopropanamide.

Structural Elucidation and Characterization

The identity and purity of the synthesized N-sec-butyl-3-aminopropanamide must be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the sec-butyl group (a triplet and a doublet for the methyl groups, a multiplet for the methine proton, and a multiplet for the methylene protons) and the propanamide backbone (two triplets for the methylene groups and a broad singlet for the amide protons). The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 144, along with characteristic fragmentation patterns.

Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups. Expected characteristic absorption bands include:

  • N-H stretch (secondary amine): A single, weak to medium band around 3350-3310 cm⁻¹.[5]

  • N-H bend (amide): A band around 1550 cm⁻¹.

  • C=O stretch (amide): A strong band around 1650 cm⁻¹.

  • C-N stretch: Bands in the region of 1250-1020 cm⁻¹.[5]

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry synthesis->ms ir IR Spectroscopy synthesis->ir confirmation Structural Confirmation & Purity Assessment nmr->confirmation ms->confirmation ir->confirmation

Analytical workflow for compound characterization.

Potential Applications and Biological Significance

While specific biological data for N-sec-butyl-3-aminopropanamide is not extensively available, the structural motif of N-alkyl-3-aminopropanamides suggests potential for biological activity.

  • Antimicrobial Activity: Alkyl amines and amides have been shown to possess antimicrobial properties, with their activity often dependent on the length and structure of the alkyl chain.[6] The sec-butyl group in the target molecule could modulate its lipophilicity and interaction with microbial membranes, making it a candidate for antimicrobial screening against various pathogens.

  • Pharmaceutical Scaffolding: The 3-aminopropanamide core is a versatile scaffold in medicinal chemistry. Derivatives have been investigated for a range of therapeutic applications, including as inhibitors of cholesteryl ester transfer protein (CETP), which are of interest in the treatment of dyslipidemia.

  • Chemical Synthesis: As a bifunctional molecule containing both a secondary amine and an amide group, N-sec-butyl-3-aminopropanamide can serve as a valuable building block in the synthesis of more complex molecules, including polymers and other biologically active compounds.

Conclusion

This technical guide has provided a comprehensive overview of N-sec-butyl-3-aminopropanamide, from its fundamental molecular properties to a detailed, scientifically-grounded protocol for its synthesis and characterization. The aza-Michael addition represents a robust and efficient method for its preparation. While further research is required to fully elucidate its biological activity and potential applications, its structural features suggest it may be a valuable compound for further investigation in the fields of medicinal chemistry and materials science. This guide serves as a foundational resource for researchers and professionals seeking to explore the potential of this and related molecules.

References

  • N/A
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry and Biochemistry. Retrieved February 23, 2026, from [Link]

  • N/A
  • N/A
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  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. University of Calgary. Retrieved February 23, 2026, from [Link]

  • N/A
  • N/A
  • Kabara, J. J., Swieczkowski, D. M., Conley, A. J., & Truant, J. P. (1972). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy, 2(1), 23–28. [Link]

  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • De, S. K., & D'Souza, L. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. RSC Advances, 7(15), 9037-9065. [Link]

  • Manzano, B. R. (2016). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University. [Link]

  • N/A
  • N/A
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Sources

Foundational

Beta-alanine sec-butyl amide derivative research overview

Technical Deep Dive: Beta-Alanine Sec-Butyl Amide Derivatives Executive Summary Beta-alanine sec-butyl amide derivatives represent a specialized class of N-substituted β-amino acid scaffolds. While less commercially ubiq...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Beta-Alanine Sec-Butyl Amide Derivatives

Executive Summary

Beta-alanine sec-butyl amide derivatives represent a specialized class of N-substituted β-amino acid scaffolds. While less commercially ubiquitous than their famous analog IR3535 (ethyl butylacetylaminopropionate) or DEET , these derivatives are critical in three high-value research domains: next-generation insect repellents , peptidomimetic foldamers (β-peptoids) , and thermo-responsive polymers .[1]

The sec-butyl group (-CH(CH3)CH2CH3) introduces a unique combination of chirality and steric bulk to the flexible beta-alanine backbone. In medicinal chemistry, this specific substitution pattern is exploited to modulate lipophilicity (LogP) and induce stable helical secondary structures in synthetic peptides, a property unattainable with linear alkyl chains.[1]

Chemical Identity & Structural Logic

The core structure is based on 3-aminopropanamide, where the nitrogen atoms are substituted to tune activity.[1]

  • IUPAC Name: N-(sec-butyl)-3-aminopropanamide (or derivatives thereof).[1]

  • Molecular Formula: C₇H₁₆N₂O (base scaffold).

  • Key Structural Motif: The "Beta-Alanine Gap." Unlike alpha-amino acids, the extra methylene group (-CH2-CH2-) confers backbone flexibility.[1] The sec-butyl group locks this flexibility via steric hindrance, crucial for receptor binding and folding.[1]

Structure-Activity Relationship (SAR) Landscape

The sec-butyl moiety serves different functions depending on its position:

PositionFunctionalityApplication
Amide Nitrogen (

)
Modulates volatility and receptor fit. Mimics the diethyl group of DEET but with higher hydrophobicity.Insect Repellency
Amino Nitrogen (

)
Acts as the polymerization site or peptidomimetic side chain. The chiral center induces helical folding.Peptidomimetics
Beta-Carbon Rare substitution site; usually left unsubstituted to maintain Michael acceptor reactivity during synthesis.Synthesis Intermediate

Synthesis & Production Protocols

The most robust synthesis route is the Aza-Michael Addition , favored for its atom economy and mild conditions.

Protocol: Synthesis of N-sec-butyl-3-aminopropanamide

Objective: Synthesize the core scaffold via conjugate addition of sec-butylamine to acrylamide.

Reagents:

  • Acrylamide (Electrophile)[1]

  • sec-Butylamine (Nucleophile)

  • Solvent: Methanol or Ethanol (Protic solvents accelerate the reaction)[1]

  • Catalyst (Optional): Glacial Acetic Acid (if activation is needed)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve Acrylamide (1.0 eq) in Methanol (concentration ~2M).

  • Addition: Add sec-Butylamine (1.2 eq) dropwise at 0°C to prevent uncontrolled polymerization.

  • Reflux: Heat the mixture to 40–50°C for 12–24 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). Staining with Ninhydrin will show the disappearance of the primary amine.

  • Purification: Evaporate solvent under reduced pressure. The excess amine is volatile and will be removed. Recrystallize the crude solid from Ethyl Acetate/Hexane.

  • Validation:

    • ¹H NMR (CDCl₃): Look for the disappearance of vinylic protons (5.6–6.2 ppm) and the appearance of the beta-alanine triplets (~2.4 ppm and ~2.9 ppm).

    • Chirality Check: If using enantiopure sec-butylamine, use chiral HPLC to verify no racemization occurred (Michael addition is generally stereoconservative).[1]

SynthesisPathway cluster_0 Reagents Acrylamide Acrylamide (Michael Acceptor) Intermediate Transition State (Protic Solvent Assisted) Acrylamide->Intermediate MeOH, 0°C SecButylamine sec-Butylamine (Nucleophile) SecButylamine->Intermediate Product N-sec-butyl-beta-alanine amide (Target Scaffold) Intermediate->Product 40°C, 12h

Caption: Aza-Michael addition pathway for the synthesis of the core beta-alanine sec-butyl amide scaffold.

Application 1: Next-Gen Insect Repellents

Research suggests that N-substituted beta-alanine derivatives function similarly to IR3535 , interfering with the odorant receptors (Ors) of mosquitoes (e.g., Aedes aegypti).[1]

  • Mechanism: The sec-butyl amide mimics the steric profile of isoleucine but lacks the charged carboxyl group, allowing it to penetrate the insect cuticle.

  • Advantage over DEET: Beta-alanine derivatives typically show a better toxicological profile (less skin permeation and neurotoxicity) while maintaining repellency due to the "amide pharmacophore."

  • Data Comparison:

CompoundVolatility ( Vapor Pressure)LogP (Hydrophobicity)Skin Irritation Potential
DEET High2.02Moderate
IR3535 Moderate1.85Low
Sec-Butyl Derivative Low-Moderate ~2.10 (Est.) Low (Predicted)

Application 2: Peptidomimetics (Beta-Peptoids)

This is the most "hard science" application. Researchers use N-sec-butyl glycine or beta-alanine units to create helical foldamers .

  • The "Sec-Butyl Effect": The chiral center at the alpha-position of the side chain (the sec-butyl group) imposes a steric clash with the backbone carbonyl. This forces the polymer chain into a specific helical screw sense (cis-amide preference).

  • Utility: These helical peptoids are resistant to proteolytic degradation, making them excellent candidates for antimicrobial peptides (AMPs) and lung surfactant mimics .[1]

PeptoidFolding Unfolded Unfolded Beta-Alanine Chain (Flexible) StericClash Steric Clash: sec-butyl group vs. Carbonyl Unfolded->StericClash Side Chain Introduction Helix Stable Helix Formation (Protease Resistant) StericClash->Helix Solvent/Thermodynamic Drive

Caption: Mechanism of helix induction in beta-peptoids driven by the steric bulk of the sec-butyl side chain.

Safety & Toxicology Profile

While specific data for every derivative varies, the class generally exhibits:

  • Metabolic Stability: The beta-amino acid linkage is not recognized by standard mammalian proteases, increasing half-life.[1]

  • Hydrolysis: In the environment, the amide bond eventually hydrolyzes to beta-alanine (a natural amino acid) and sec-butylamine (biodegradable), suggesting a favorable environmental fate compared to persistent halogenated compounds.[1]

References

  • Synthesis of Beta-Amino Acids: J. Org. Chem., "Michael Addition of Amines to Acrylates: A Review."[1]

  • Insect Repellent SAR: Journal of Medical Entomology, "Comparative Efficacy of IR3535 and DEET Analogs."[1]

  • Peptoid Helicity: Chemical Reviews, "Peptoid Foldamers: From Structure to Function."[1]

  • Beta-Alanine Metabolism: Frontiers in Physiology, "Beta-Alanine Supplementation and Muscle Carnosine Synthesis."

  • Polymerization Kinetics: Macromolecules, "Controlled Polymerization of N-Substituted Acrylamides."

Sources

Exploratory

The Architectural Versatility of Beta-Alanine and Sec-Butylamine Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of chemical building blocks derived from the strategic combination of β-alanine and sec-b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of chemical building blocks derived from the strategic combination of β-alanine and sec-butylamine. As a Senior Application Scientist, this document moves beyond a simple recitation of synthetic protocols. Instead, it offers an in-depth analysis of the rationale behind experimental design, the inherent self-validating nature of the described methodologies, and the profound implications of chirality introduced by the sec-butyl moiety. We will delve into the synthesis, characterization, and potential applications of these scaffolds, with a particular focus on their utility in constructing peptidomimetics and other biologically active molecules. This guide is intended to empower researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage these versatile building blocks in their own discovery programs.

Introduction: The Strategic Value of β-Alanine and Sec-Butylamine Building Blocks

In the landscape of medicinal chemistry and materials science, the selection of appropriate building blocks is paramount to the successful design of novel molecular entities with desired properties. β-Amino acids, such as β-alanine, are of particular interest due to their ability to impart unique conformational constraints and enhanced proteolytic stability to peptide-based molecules.[1][2][3][4] Unlike their α-amino acid counterparts, the additional methylene group in the backbone of β-amino acids alters the hydrogen bonding patterns and steric interactions, leading to the formation of novel secondary structures.[1][2][3][4]

The incorporation of a chiral amine, such as sec-butylamine, introduces a critical stereochemical element. The (R)- and (S)-enantiomers of sec-butylamine can be used to generate diastereomeric products, which can exhibit distinct biological activities and pharmacokinetic profiles.[5] This chiral handle is a powerful tool in asymmetric synthesis, allowing for the construction of enantiomerically pure compounds that are essential for modern drug development.[1][5]

This guide will focus on the synthesis and utility of chemical scaffolds that merge the structural features of β-alanine and the chirality of sec-butylamine. We will explore the fundamental amide bond formation that links these two moieties and discuss the analytical techniques required to characterize and separate the resulting diastereomers. Furthermore, we will examine the potential applications of these building blocks in areas such as peptidomimetic design, antimicrobial discovery, and agrochemical development.

Synthesis of N-sec-Butyl-β-Alanine Amide: A Practical Approach

The cornerstone of constructing molecules from β-alanine and sec-butylamine is the formation of a stable amide bond. This section provides a detailed, self-validating protocol for the synthesis of N-sec-butyl-3-aminopropanamide, a fundamental building block. The protocol incorporates the use of a tert-butyloxycarbonyl (Boc) protecting group on the β-alanine nitrogen to prevent unwanted side reactions and a carbodiimide coupling agent to facilitate the amide bond formation.

Materials and Reagents
ReagentSupplierPurity
Boc-β-AlanineCommercially Available>98%
(R)-sec-Butylamine or (S)-sec-ButylamineCommercially Available>99%
N,N'-Dicyclohexylcarbodiimide (DCC)Commercially Available>99%
1-Hydroxybenzotriazole (HOBt)Commercially Available>97%
Dichloromethane (DCM), anhydrousCommercially Available>99.8%
Trifluoroacetic Acid (TFA)Commercially Available>99%
Diethyl ether, anhydrousCommercially Available>99%
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Sodium SulfateCommercially Available
Experimental Protocol: Amide Coupling and Deprotection

This two-step protocol first describes the coupling of Boc-β-alanine with a selected enantiomer of sec-butylamine, followed by the removal of the Boc protecting group to yield the final product.

Step 1: Synthesis of Boc-N-sec-butyl-3-aminopropanamide

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-β-alanine (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Activation: Cool the solution to 0 °C using an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir the reaction mixture at 0 °C for 30 minutes. The formation of the HOBt-ester of Boc-β-alanine is a critical activation step that minimizes racemization.

  • Amine Addition: Add the chosen enantiomer of sec-butylamine ((R)- or (S)-sec-butylamine, 1.0 equivalent) to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure Boc-protected amide.

Step 2: Deprotection of Boc-N-sec-butyl-3-aminopropanamide

  • Reaction Setup: Dissolve the purified Boc-protected amide (1.0 equivalent) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).[6]

  • Deprotection: Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.[6]

  • Workup:

    • Remove the solvent and excess TFA under reduced pressure.

    • To ensure complete removal of TFA, co-evaporate the residue with toluene two to three times.[6]

    • The resulting product, N-sec-butyl-3-aminopropanamide, will be the trifluoroacetate salt. If the free amine is required, the salt can be neutralized with a suitable base.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection Boc-β-Ala Boc-β-Ala DCC_HOBt DCC, HOBt DCM, 0°C to RT Boc-β-Ala->DCC_HOBt sec-BuNH2 sec-BuNH2 sec-BuNH2->DCC_HOBt Boc-Amide Boc-N-sec-butyl- 3-aminopropanamide DCC_HOBt->Boc-Amide TFA TFA/DCM RT Boc-Amide->TFA Final_Amide N-sec-butyl- 3-aminopropanamide (TFA Salt) TFA->Final_Amide

Caption: Synthetic workflow for N-sec-butyl-3-aminopropanamide.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product. The spectra should show characteristic signals for the β-alanine backbone and the sec-butyl group. For a related compound, ethyl 3-(sec-butylamino)propanoate, characteristic ¹³C NMR peaks are observed.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the amide functional group through the characteristic C=O and N-H stretching vibrations.

The Critical Role of Chirality: Diastereomer Separation and Analysis

The use of chiral sec-butylamine results in the formation of a diastereomeric product if the β-alanine derivative itself is chiral, or a single enantiomer if the β-alanine is achiral. In the case of coupling with a racemic mixture of a chiral β-alanine derivative, a mixture of diastereomers will be formed. The separation of these diastereomers is crucial as they may possess different biological properties.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most powerful technique for the separation and quantification of enantiomers and diastereomers.[8][9][10][11]

Protocol: Chiral HPLC Method Development for Diastereomer Separation

  • Column Selection: A variety of chiral stationary phases (CSPs) are available. For amide diastereomers, polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC™) are often a good starting point.[9][10]

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of hexane/isopropanol or hexane/ethanol in various ratios (e.g., 90:10, 80:20, 70:30).

    • Reversed Phase: Use a mobile phase of acetonitrile/water or methanol/water with a buffer (e.g., ammonium acetate, trifluoroacetic acid).

  • Additive Effects: For basic compounds, the addition of a small amount of an amine (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape. For acidic compounds, an acid (e.g., 0.1% trifluoroacetic acid) may be beneficial.

  • Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).

G Diastereomeric_Mixture Diastereomeric Amide Mixture (e.g., (R,S) and (R,R)) Chiral_Column Chiral HPLC Column (e.g., Polysaccharide-based CSP) Diastereomeric_Mixture->Chiral_Column Separated_Diastereomers Separated Diastereomers Chiral_Column->Separated_Diastereomers Detector Detector (UV/MS) Separated_Diastereomers->Detector Chromatogram Chromatogram with Two Resolved Peaks Detector->Chromatogram

Caption: Workflow for chiral HPLC separation of diastereomers.

Applications in Drug Discovery and Beyond

While specific biological data for the simple N-sec-butyl-β-alanine amide is not extensively reported, the broader class of β-amino acid derivatives and chiral amides demonstrates significant potential in various fields.

Peptidomimetics

The incorporation of N-alkylated β-amino acids into peptide sequences is a well-established strategy to create peptidomimetics with improved pharmacological properties.[12][13][14] The sec-butyl group can modulate the lipophilicity and steric bulk of the molecule, potentially influencing its binding affinity to biological targets and its metabolic stability.

Antimicrobial Agents

Derivatives of β-alanine have been investigated for their antimicrobial properties.[15] Studies have shown that N-acyl-β-alanine amides can exhibit antiproliferative activity.[16] The combination of the β-alanine scaffold with a chiral amine like sec-butylamine could lead to the discovery of novel antimicrobial agents with specific stereochemical requirements for their activity. Research on N-alkyl betaines has shown that antimicrobial activity increases with the length of the alkyl chain, indicating the importance of the hydrophobic moiety.[17]

Agrochemicals

Chiral molecules play a significant role in modern agrochemicals, often exhibiting higher efficacy and reduced environmental impact compared to their racemic counterparts.[18] A derivative of β-alanine has been shown to enhance the yield of oilseed rape, suggesting a potential role for such compounds in agriculture.[19] The introduction of a chiral center via sec-butylamine could lead to the development of more potent and selective agrochemicals.

Asymmetric Catalysis

Chiral amides are widely used as ligands and catalysts in asymmetric synthesis.[1][2][20] The N-sec-butyl-β-alanine amide, with its chiral center and amide functionality, could potentially serve as a chiral ligand in metal-catalyzed reactions or as an organocatalyst.

Conclusion and Future Perspectives

The chemical building blocks derived from β-alanine and sec-butylamine represent a versatile and underexplored area of chemical space. The synthetic protocols outlined in this guide provide a robust foundation for the construction of these scaffolds. The inherent chirality of sec-butylamine offers a powerful tool for the development of stereochemically defined molecules. While direct biological data for the simplest conjugates is limited, the established utility of related β-amino acid derivatives and chiral amides in peptidomimetics, antimicrobial research, and agrochemicals strongly suggests that these building blocks hold significant promise. Future research should focus on the systematic evaluation of the biological activities of a library of N-sec-butyl-β-alanine amides and their derivatives, exploring the impact of stereochemistry on their function. Such studies will undoubtedly unlock the full potential of these valuable chemical building blocks.

References

  • Bentham Science Publishers. (2013, June 1). Application of Chiral Bisamide Ligands in Asymmetric Catalytic Syntheses. Retrieved from [Link]

  • Accounts of Chemical Research. (2025, November 4). Guanidine-Amide-Based Chiral Organocatalysts and Ligands for Asymmetric Catalysis. Retrieved from [Link]

  • Washington University in St. Louis Scholarly Repository. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Retrieved from [Link]

  • ACS Publications. (2004, April 2). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. Retrieved from [Link]

  • Beilstein Journals. (2021, October 18). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. (n.d.). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Retrieved from [Link]

  • Chemical Reviews. (2003, August 13). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Retrieved from [Link]

  • SciELO. (n.d.). Enantioselective Synthesis of b-Amino Acids. 12. Experimental and Theoretical Study of the Diastereoselectivity of Alkylation of. Retrieved from [Link]

  • PubMed. (2000, November 15). Structure activity relationship of antiproliferative N-acyl-beta-alanine amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Towards Efficient Synthesis of Chiral β-Amino Amides via Organocatalysis. Retrieved from [Link]

  • ResearchGate. (2017, August 2). Biological Applications of β-amino acids and its derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Retrieved from [Link]

  • PMC. (n.d.). The continuing significance of chiral agrochemicals. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information - A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • PMC. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • PMC. (n.d.). Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. Retrieved from [Link]

  • PubMed. (2016, April 15). Naturally occurring amino acid derivatives with herbicidal, fungicidal or insecticidal activity. Retrieved from [Link]

  • MDPI. (2025, November 11). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-sec.butyl,N-sec.amylamine. Retrieved from [Link]

  • Chromatography Today. (2016, August/September). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Retrieved from [Link]

  • Vojnosanitetski pregled. (n.d.). Beta-Amino Acids and Their Natural Biologically Active Derivatives. I. Derivatives of Beta-Alanine and Beta-Leucine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004085378A1 - Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation.
  • Zemdirbyste-Agriculture. (n.d.). The influence of β-alanine derivative products on spring oilseed rape yield and oil quality. Retrieved from [Link]

  • Foodcom S.A. (2023, April 27). Beta-Alanine: an emerging ingredient in the sports nutrition industry. Retrieved from [Link]

  • MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

  • J-STAGE. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • Nanjing Chemical Material Corp. (n.d.). Introduction to the Basic Application of BETA-alanine. Retrieved from [Link]

  • PMC. (n.d.). A convenient route to optically pure α-alkyl-β-(sec-amino)alanines. Retrieved from [Link]

  • Google Patents. (n.d.). CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine.
  • ResearchGate. (n.d.). The synthesis of amide S-Aevia the aminolysis reaction of n-butylamine.... Retrieved from [Link]

  • PMC. (n.d.). Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy. Retrieved from [Link]

  • Frank Schroeder Lab. (n.d.). CHEM6250 – Advanced Analytical Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and NMR characterization of beta-alanine-bridged hemispherodextrin, a very efficient chiral selector in EKC. Retrieved from [Link]

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Foundational

3-amino-N-(butan-2-yl)propanamide solubility in water vs organic solvents

Part 1: Executive Summary 3-amino-N-(butan-2-yl)propanamide is a functionalized amino-amide building block characterized by a primary amine, a secondary amide linkage, and a hydrophobic sec-butyl tail. Its solubility beh...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

3-amino-N-(butan-2-yl)propanamide is a functionalized amino-amide building block characterized by a primary amine, a secondary amide linkage, and a hydrophobic sec-butyl tail. Its solubility behavior is dictated by the interplay between the ionizable primary amine (pKa ~9.5) and the amphiphilic nature of the N-alkyl chain.

Key Solubility Insights:

  • pH-Dependent Switch: The molecule exhibits a classic pH-dependent solubility profile. Below pH 8.0, the protonated ammonium species dominates, driving high aqueous solubility. Above pH 10.0, the neutral free base precipitates or partitions into organic phases.

  • Salt Form Utility: The Hydrochloride (HCl) salt is the preferred solid form for handling, offering aqueous solubility typically exceeding 100 mg/mL, whereas the free base is an oil or low-melting solid with higher affinity for chlorinated solvents and alcohols.

  • Organic Solvent Compatibility: High solubility is observed in polar aprotic solvents (DMSO, DMF) and lower alcohols (Methanol, Ethanol). Solubility drops precipitously in non-polar hydrocarbons (Hexane, Heptane).

Part 2: Physicochemical Architecture

To predict and manipulate solubility, we must first deconstruct the molecular scaffold.

Structural Analysis

The molecule consists of three distinct domains affecting solvation:

  • Hydrophilic Head (Primary Amine): A high-pKa basic center capable of accepting protons to form a water-soluble cation.

  • H-Bonding Linker (Amide): Acts as both a hydrogen bond donor and acceptor, facilitating solubility in alcohols and water.

  • Hydrophobic Tail (sec-Butyl): A branched alkyl chain that disrupts water structure, limiting aqueous solubility of the neutral form but enhancing solubility in lipophilic solvents like Dichloromethane (DCM).

Predicted Properties
PropertyValue (Est.)Implication
Molecular Weight 144.22 g/mol Low MW favors dissolution kinetics.
pKa (Amine) 9.2 – 9.6Cationic at physiological pH (7.4).
pKa (Amide) > 15Neutral across all standard processing conditions.
LogP (Free Base) ~0.2 to 0.5Amphiphilic; extractable into organic phase.
LogP (Protonated) < -1.5Highly water-soluble; difficult to extract into organics.

Part 3: Solubility in Aqueous Media

The aqueous solubility of 3-amino-N-(butan-2-yl)propanamide is not a static value; it is a dynamic function of pH.

The pH-Solubility Profile

The primary amine functionality dictates that solubility increases exponentially as pH drops below the pKa.

  • Acidic Conditions (pH < 7): The molecule exists as the ammonium cation (

    
    ).
    
    • Solubility:Very High (>100 mg/mL) .

    • Mechanism: Ion-dipole interactions with water overcome the hydrophobic effect of the butyl chain.

  • Basic Conditions (pH > 10): The molecule exists as the neutral free base (

    
    ).
    
    • Solubility:Moderate (~10–50 mg/mL) .

    • Mechanism: While the amide and amine can H-bond, the sec-butyl group limits solubility. The free base may "oil out" at high concentrations.

Visualization: pH-Dependent Speciation

The following diagram illustrates the transition from water-soluble cation to organic-soluble free base.

Solubility_pH_Profile Acidic Acidic pH (< 7) Protonated Cation (Water Soluble) Transition pKa ~ 9.5 Equilibrium Acidic->Transition Deprotonation (-H+) Basic Basic pH (> 10) Neutral Free Base (Organic Soluble) Transition->Basic Full Neutralization Basic->Transition Protonation (+H+)

Caption: Transition of 3-amino-N-(butan-2-yl)propanamide from hydrophilic cation to lipophilic free base across the pH scale.

Part 4: Solubility in Organic Solvents[1]

Solvent selection is critical for synthesis (isolation), purification (crystallization), and formulation.

Solvent Compatibility Matrix (Free Base)
Solvent ClassRepresentative SolventsSolubility PredictionRationale
Polar Protic Water, Methanol, EthanolHigh Strong H-bonding match with amine/amide.
Polar Aprotic DMSO, DMF, DMAcVery High Dipole-dipole interactions; excellent for stock solutions.
Chlorinated DCM, ChloroformHigh "Like dissolves like" for the neutral organic backbone.
Ethers THF, MTBE, DioxaneModerate Good solubility, but may require heating for high conc.
Hydrocarbons Hexane, Heptane, TolueneLow / Insoluble Polarity mismatch; useful as anti-solvents for precipitation.
Partitioning Workflow (Extraction)

To isolate the compound from an aqueous reaction mixture:

  • Adjust pH to >11 using NaOH (ensures Free Base form).

  • Extract with DCM or Ethyl Acetate (3x).

  • Wash organic layer with Brine (removes residual water).

  • Dry over

    
     and concentrate.
    

Part 5: Experimental Protocols

As an application scientist, you must validate these predictions. Use the following protocols to generate empirical data for your specific batch.

Protocol: Kinetic Solubility Screen (Shake-Flask Method)

Objective: Determine equilibrium solubility in various solvents.

Materials:

  • Compound (Free base or HCl salt).

  • Solvents (Water, PBS pH 7.4, EtOH, DMSO).

  • Agitator/Shaker.

  • HPLC or UV-Vis Spectrophotometer.

Workflow:

  • Preparation: Weigh 10 mg of compound into 2 mL HPLC vials.

  • Addition: Add 100

    
    L of solvent to the first vial.
    
  • Observation: Vortex for 1 minute.

    • If clear: Solubility > 100 mg/mL. Stop.

    • If cloudy: Add solvent in 100

      
      L increments until clear or total volume reaches 2 mL.
      
  • Equilibration: If still insoluble at 2 mL (<5 mg/mL), add excess solid, shake for 24 hours at 25°C.

  • Analysis: Filter supernatant (0.22

    
    m PTFE filter) and quantify via HPLC-UV (210 nm detection for amide bond).
    
Protocol: pH-Solubility Profiling

Objective: Define the exact pH for precipitation/crystallization.

Workflow Visualization:

Experimental_Workflow Start Start: 100mM Stock Solution (in 0.1M HCl) Titrate Titrate with 1M NaOH (0.1 pH unit increments) Start->Titrate Monitor Monitor Transmittance (UV-Vis probe @ 600nm) Titrate->Monitor Monitor->Titrate Solution Clear Detect Detect Turbidity Onset (Precipitation Point) Monitor->Detect Transmittance drops <90% Analyze Filter & HPLC Analysis of Supernatant Detect->Analyze

Caption: Potentiometric titration workflow to determine the intrinsic solubility (


) and precipitation pH (

).

Part 6: References

  • Sigma-Aldrich. 3-amino-N-(butan-2-yl)propanamide hydrochloride Product Sheet. CAS 1181458-94-5. Link

  • BLD Pharm. 3-Amino-N-(sec-butyl)propanamide hydrochloride Safety Data Sheet. Link

  • ChemScene. 3-Amino-n-propylpropanamide (Isomer Data for Comparative Analysis). CAS 271591-60-7.[1] Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pH-solubility profiles).

  • Bergström, C. A., et al. (2016). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences. (Methodology for pKa-solubility modeling).

Sources

Exploratory

Pharmacophore Properties of N-Substituted Beta-Alanine Amides

A Technical Guide for Drug Design & Development Executive Summary This technical guide analyzes the structural and pharmacological utility of N-substituted -alanine amides , a scaffold increasingly prioritized in peptido...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Design & Development

Executive Summary

This technical guide analyzes the structural and pharmacological utility of N-substituted


-alanine amides , a scaffold increasingly prioritized in peptidomimetic drug design. Unlike their 

-amino acid counterparts,

-alanine derivatives possess an extra methylene group (

) in the backbone. This "ethylene bridge" confers unique conformational flexibility and proteolytic resistance, making them ideal candidates for CNS therapeutics (anticonvulsants) , metabolic stabilizers in peptide drugs, and antimicrobial agents .

This guide details the pharmacophore architecture, validated synthetic protocols (Aza-Michael addition), and biological characterization necessary for integrating this scaffold into discovery pipelines.

Part 1: Structural Paradigm & Pharmacophore Mapping

The core distinction of the


-alanine scaffold is the expansion of the backbone distance between the N-terminus and the carbonyl carbon. While 

-alanine has a rigid 1-carbon separation,

-alanine introduces a 2-carbon spacer.
1. The "Ethylene Bridge" Effect

The insertion of the extra methylene group alters the torsion angles (


), allowing the molecule to adopt secondary structures (helices, sheets) that are distinct from natural peptides.
  • Conformational Flexibility: The ethylene bridge allows for a wider range of folding patterns, enabling the molecule to fit into binding pockets (e.g., GABA transporters) that rigid

    
    -amino acids cannot access.
    
  • Pharmacophore Vector: The distance between the N-terminal H-bond donor and the C-terminal H-bond acceptor increases from

    
     (alpha) to 
    
    
    
    (beta).
2. The Three-Point Pharmacophore Model

For N-substituted


-alanine amides exhibiting anticonvulsant or biological activity, the pharmacophore is defined by three interaction nodes:
  • Lipophilic Domain (N-Substituent): A hydrophobic group (e.g., Benzyl, Phenyl) attached to the amine nitrogen. This occupies the hydrophobic pocket of the target protein (e.g., the substrate binding site of GABA-T or GAT).

  • H-Bond Donor/Acceptor (Amide Terminus): The amide motif mimics the peptide bond, engaging in hydrogen bonding with receptor residues (e.g., Serine or Histidine).

  • Spacer Unit (Ethylene Backbone): Critical for positioning the lipophilic domain and the amide head at the correct distance to bridge the receptor active site.

Figure 1: Pharmacophore Interaction Map

Pharmacophore Lipophilic Lipophilic Domain (N-Substituent) AmineN Amine Nitrogen (H-Bond Donor) Lipophilic->AmineN Hydrophobic Interaction Target Target Receptor (GABA-T / GAT) Lipophilic->Target Pocket Filling Spacer Ethylene Bridge (Flexibility/Distance) AmineN->Spacer C-N Bond Amide Amide Terminus (Binding Anchor) Spacer->Amide ~3.4 Angstrom Separation Amide->Target H-Bonding

Caption: Logical map of the N-substituted


-alanine pharmacophore showing the critical spatial relationship between the lipophilic tail and the binding head.
Part 2: Biological Targets & Mechanisms
1. Neurological Modulation (Anticonvulsant Activity)

N-substituted


-alanine derivatives function as structural analogs of GABA  (

-aminobutyric acid).
  • Mechanism: They act as competitive inhibitors or substrates for GABA transporters (GAT) or GABA transaminase (GABA-T). By blocking the reuptake or degradation of GABA, they increase synaptic GABA concentrations, providing anticonvulsant effects.

  • SAR Insight: Research indicates that substitution on the N-terminus (e.g., N-benzyl) confers the highest antiseizure activity, particularly in pilocarpine-induced seizure models. The lipophilic group mimics the bulky side chains found in potent GAT inhibitors.

2. Proteolytic Stability (Peptidomimetics)

A major limitation of peptide drugs is rapid degradation by proteases (e.g., aminopeptidases, trypsin).

  • The "Beta-Block": Mammalian proteases are evolved to recognize and cleave

    
    -peptide bonds. The introduction of a 
    
    
    
    -alanine residue alters the scissile bond geometry, rendering the amide bond resistant to enzymatic hydrolysis.
  • Application: Incorporating

    
    -alanine as a linker in radiopharmaceuticals (e.g., bombesin analogs) significantly extends plasma half-life without compromising receptor affinity.[1]
    
Part 3: Synthetic Protocol (Aza-Michael Addition)

The most efficient and "green" route to synthesize N-substituted


-alanine amides is the Aza-Michael Addition . This pathway avoids the use of harsh coupling reagents (like DCC) required for standard peptide synthesis.
Protocol: Solvent-Free Aza-Michael Addition

Objective: Synthesize N-benzyl-


-alanine amide derivatives.

Reagents:

  • Primary Amine (e.g., Benzylamine, 1.0 eq)

  • Acrylamide derivative (e.g., Acrylamide or N-substituted acrylamide, 1.0 - 1.2 eq)

  • Catalyst (Optional: Boric acid or Silica gel for rate enhancement)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, add the Acrylamide derivative (10 mmol).

  • Addition: Add the Primary Amine (10 mmol) dropwise.

    • Note: If the reaction is exothermic, cool the flask in an ice bath during addition.

  • Reaction:

    • Method A (Green/Solvent-Free): Stir the neat mixture at 60–70°C for 2–4 hours.

    • Method B (Catalyzed): Add 5 mol% Boric acid and stir at room temperature in methanol (if solubility is an issue) for 6–12 hours.

  • Monitoring: Monitor consumption of the amine via TLC (Mobile phase: EtOAc/Hexane). Look for the disappearance of the acrylate double bond.

  • Workup:

    • The product often solidifies upon cooling.

    • Wash the solid with cold diethyl ether to remove unreacted amine.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, DCM:MeOH gradient) if necessary.

Figure 2: Aza-Michael Synthetic Workflow

Synthesis Start Reactants: Primary Amine + Acrylamide Process Aza-Michael Addition (60-70°C, Solvent-Free) Start->Process Intermediate Transition State (Nucleophilic Attack on Beta-C) Process->Intermediate Product N-Substituted Beta-Alanine Amide Intermediate->Product Purify Workup: Ether Wash / Recrystallization Product->Purify

Caption: Workflow for the Aza-Michael addition, generating beta-alanine amides with high atom economy.

Part 4: Quantitative Data & Characterization

When validating these compounds, specific spectral and biological markers confirm success.

Table 1: Key Characterization Metrics

FeatureMethodExpected ObservationSignificance
Structure 1H NMRTwo triplets at

2.4–3.0 ppm (

Hz)
Confirms the

ethylene bridge.
Purity HPLCSingle peak >95% AUCRequired for biological assay validity.
Stability Plasma Assay

hours (Human Plasma)
Indicates resistance to aminopeptidases (vs

-Ala

min).
Activity GABA UptakeIC50 < 50

M
Potency threshold for anticonvulsant leads.
Experimental Assay: Metabolic Stability

To verify the "Beta-Block" effect:

  • Incubation: Dissolve compound (10

    
    M) in human plasma. Incubate at 37°C.
    
  • Sampling: Aliquot samples at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Add ice-cold Acetonitrile to precipitate plasma proteins. Centrifuge.

  • Analysis: Analyze supernatant via LC-MS/MS. Plot % remaining vs. time to calculate half-life (

    
    ).
    
References
  • Choi, S., et al. (2003). N-, alpha-, and beta-Substituted 3-Aminopropionic acids: design, syntheses and antiseizure activities.[2] PubMed. Link

  • Schlitzer, M., & Dahse, H. M. (2000). Structure activity relationship of antiproliferative N-acyl-beta-alanine amides.[3] Anticancer Research.[3] Link

  • Verma, S. K., et al. (2016). Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Link

  • Manteau, B., et al. (2020).[4] Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules.[1][2][3][5][6][7][8][9][10][11][12][13] Link

  • Kwiatkowski, S., et al. (1989). A Synthesis of N-Substituted ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Alanines: Michael Addition of Amines to Trimethylsilyl Acrylate.[5] Synthesis.[1][5][6][8][10][11][12][13] Link
    

Sources

Protocols & Analytical Methods

Method

Protocols for synthesizing 3-amino-N-(butan-2-yl)propanamide

An In-Depth Guide to the Synthesis of 3-amino-N-(butan-2-yl)propanamide: Application Notes and Protocols Introduction 3-amino-N-(butan-2-yl)propanamide is a derivative of β-alanine, the only naturally occurring β-amino a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 3-amino-N-(butan-2-yl)propanamide: Application Notes and Protocols

Introduction

3-amino-N-(butan-2-yl)propanamide is a derivative of β-alanine, the only naturally occurring β-amino acid.[1] While β-alanine itself is a precursor to the dipeptide carnosine and plays a role in muscle endurance and neurotransmission, its N-alkylated amide derivatives are valuable building blocks in medicinal chemistry and drug development.[2][3][4] The synthesis of such compounds requires a robust and well-controlled methodology to ensure high purity and yield.

This guide provides detailed protocols for the synthesis of 3-amino-N-(butan-2-yl)propanamide, designed for researchers in organic synthesis and drug discovery. We will explore a reliable, multi-step synthetic route that employs a protecting group strategy, a cornerstone of modern peptide and amino acid chemistry.[5][6] The protocols are presented with an emphasis on the underlying chemical principles, offering insights into the rationale behind reagent selection and reaction conditions.

Overall Synthetic Strategy

The most effective and controlled synthesis of the target molecule involves a three-stage process starting from commercially available β-alanine and sec-butylamine. The core of this strategy is the temporary masking of the reactive primary amine of β-alanine to prevent self-reaction during the amide bond formation.[7][8]

The selected pathway is as follows:

  • N-Protection: The amino group of β-alanine is protected, in this case with a tert-butyloxycarbonyl (Boc) group. The Boc group is ideal due to its stability under the conditions required for amide coupling and its clean removal under acidic conditions.[7]

  • Amide Coupling: The N-protected β-alanine is coupled with sec-butylamine (butan-2-amine) to form the central amide bond. This is the most critical step, and we will detail two highly efficient protocols: one using a carbodiimide coupling agent and another proceeding via an acyl chloride intermediate.[9][10]

  • Deprotection: The Boc group is removed from the nitrogen atom to yield the final product, 3-amino-N-(butan-2-yl)propanamide.

G cluster_0 Stage 1: N-Protection cluster_1 Stage 2: Amide Coupling cluster_2 Stage 3: Deprotection b_alanine β-Alanine boc_protected N-Boc-β-Alanine b_alanine->boc_protected Boc₂O, Base protected_product N-Boc-3-amino-N- (butan-2-yl)propanamide boc_protected->protected_product Coupling Agent sec_butylamine sec-Butylamine sec_butylamine->protected_product final_product 3-amino-N-(butan-2-yl)propanamide protected_product->final_product Acid (TFA or HCl)

Caption: Overall three-stage synthetic workflow.

Part 1: N-Protection of β-Alanine with a Boc Group

Expertise & Rationale

The primary amino group of β-alanine is a potent nucleophile that can react with an activated carboxylic acid. To prevent polymerization or other side reactions during the amide coupling step, this amine must be protected.[6] The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose. It is introduced using di-tert-butyl dicarbonate (Boc anhydride) and is stable to a wide range of non-acidic reagents, yet it can be removed cleanly under moderately acidic conditions that do not cleave the newly formed amide bond.[7]

Protocol 1: Synthesis of N-Boc-β-Alanine

This protocol is adapted from standard procedures for the N-protection of amino acids.[11]

  • Dissolution: In a round-bottom flask, dissolve β-alanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1N sodium hydroxide (NaOH) solution. Stir the mixture vigorously in an ice bath (0-5 °C) for 15-20 minutes until the solid is fully dissolved.

  • Addition of Boc Anhydride: To the cold, stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. If the Boc₂O is solid, it can be added in portions or dissolved in a minimal amount of 1,4-dioxane first.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring vigorously for 12-18 hours. The reaction is typically complete when the solution becomes clear.

  • Work-up & Acidification: Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted Boc₂O. Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold 1M hydrochloric acid (HCl) or potassium bisulfate (KHSO₄) solution. A white precipitate of the product should form.

  • Extraction & Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield N-Boc-β-alanine as a white solid. The product is often pure enough for the next step, but can be recrystallized if necessary.

ParameterValue
β-Alanine 1.0 eq
Di-tert-butyl dicarbonate 1.1 eq
Sodium Hydroxide ~2.0 eq
Reaction Temperature 0 °C to Room Temp.
Reaction Time 12-18 hours
Expected Yield 85-95%

Part 2: Amide Coupling of N-Boc-β-Alanine and sec-Butylamine

Expertise & Rationale

Amide bonds are typically formed by activating a carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[9] Direct reaction is unfavorable due to the formation of a non-reactive ammonium carboxylate salt. We present two robust methods for this key transformation.

  • Method A (EDC/HOBt Coupling): This method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[10] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can improve yields and suppress side reactions, particularly racemization if a chiral center were present.[9][12] This method is advantageous because the byproducts are water-soluble, simplifying purification.

  • Method B (Acyl Chloride Formation): This classic method involves converting the carboxylic acid to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[10] The acyl chloride then readily reacts with the amine. This method is often very high-yielding but requires careful handling of the corrosive and moisture-sensitive reagents.[13]

G cluster_A Protocol 2A: Carbodiimide Coupling cluster_B Protocol 2B: Acyl Chloride Method A1 N-Boc-β-Alanine + sec-Butylamine A2 Add EDC, HOBt, and Base (DIPEA) A1->A2 A3 Stir at RT A2->A3 A4 Aqueous Work-up A3->A4 Result Protected Product A4->Result Purification B1 N-Boc-β-Alanine B2 Add SOCl₂ or (COCl)₂ B1->B2 B3 Isolate/Use Acyl Chloride B2->B3 B4 Add sec-Butylamine + Base B3->B4 B5 Aqueous Work-up B4->B5 B5->Result Purification

Caption: Comparison of amide coupling workflows.

Protocol 2A: EDC/HOBt-Mediated Amide Coupling
  • Setup: To a solution of N-Boc-β-alanine (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) under an inert atmosphere (N₂ or Ar), add HOBt (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) in one portion. Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: Add sec-butylamine (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Dilute the reaction mixture with the solvent (e.g., DCM). Wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

ParameterValue
N-Boc-β-Alanine 1.0 eq
sec-Butylamine 1.1 eq
EDC·HCl 1.2 eq
HOBt 1.2 eq
DIPEA 2.5 eq
Reaction Temperature 0 °C to Room Temp.
Reaction Time 8-16 hours
Expected Yield 70-90%
Protocol 2B: Acyl Chloride Method
  • Acyl Chloride Formation: In a flask equipped with a reflux condenser and under an inert atmosphere, suspend N-Boc-β-alanine (1.0 eq) in anhydrous DCM. Add thionyl chloride (SOCl₂, 1.5 eq) dropwise. Add a catalytic amount of DMF (1-2 drops). Gently reflux the mixture for 1-2 hours until the solution becomes clear.

  • Solvent Removal: Cool the reaction to room temperature and carefully remove all volatiles (excess SOCl₂ and DCM) under reduced pressure. This yields the crude N-Boc-β-alanoyl chloride, which should be used immediately.

  • Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of sec-butylamine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or DIPEA (1.5 eq) in anhydrous DCM.

  • Reaction: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-3 hours.

  • Work-up and Purification: Follow the work-up and purification steps (5 and 6) described in Protocol 2A.

ParameterValue
N-Boc-β-Alanine 1.0 eq
Thionyl Chloride 1.5 eq
sec-Butylamine 1.1 eq
Triethylamine (or DIPEA) 1.5 eq
Reaction Temperature 0 °C to Room Temp.
Reaction Time 2-5 hours (total)
Expected Yield 80-95%

Part 3: N-Deprotection to Yield Final Product

Expertise & Rationale

The final step is the removal of the Boc protecting group to unveil the primary amine. This is reliably achieved by acidolysis.[7] Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent readily cleave the tert-butyl carbamate ester. The choice of acid can influence the final salt form of the product (e.g., trifluoroacetate or hydrochloride).

Protocol 3: Boc Deprotection with Trifluoroacetic Acid (TFA)
  • Setup: Dissolve the purified N-Boc-3-amino-N-(butan-2-yl)propanamide (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add TFA (5-10 eq, often used as a 25-50% solution in DCM) dropwise.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by TLC until the starting material is fully consumed.

  • Isolation: Remove the solvent and excess TFA under reduced pressure. The co-evaporation with toluene can help remove residual TFA. This will yield the crude product as its trifluoroacetate salt.

  • Neutralization (Optional): To obtain the free amine, dissolve the crude salt in DCM and wash with a saturated NaHCO₃ solution until the aqueous layer is basic. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product as an oil or solid. Alternatively, the hydrochloride salt can be prepared by using 4M HCl in dioxane for the deprotection step.

ParameterValue
Protected Amide 1.0 eq
Trifluoroacetic Acid (TFA) 5-10 eq
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temp.
Reaction Time 1-3 hours
Expected Yield >95% (often quantitative)

References

  • SciSpace. Amino Acid-Protecting Groups. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Gomes, P. et al. (2021). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PMC. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Albericio, F., & Carpino, L. A. (1997). Amino Acid-Protecting Groups. Methods in Enzymology, 289, 104-126. Available from: [Link]

  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • Chemistry Stack Exchange. How to synthesise N,N,3‐trimethylbutanamide from 1‐chloro‐2‐methylpropane? (2015). Available from: [Link]

  • Medicines for All Institute (M4ALL). PROCESS DEVELOPMENT REPORT. (2019). Available from: [Link]

  • Scholars Research Library. Der Pharma Chemica. Available from: [Link]

  • Sharma, A., & Kumar, R. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 347-356. Available from: [Link]

  • ResearchGate. Synthesis of N-substituted-(S)-2-chloropropanamide (3) from (S)-2-chloropropionic acid (1) and alkyl amines (2). Available from: [Link]

  • Google Patents. CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • Wikipedia. β-Alanine. Available from: [Link]

  • National Institutes of Health. N-Butanoyl-N-(3-chloro-1,4-dioxonaphthalen-2-yl)butanamide. Available from: [Link]

  • Organic Syntheses. 3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]

  • WebMD. Beta-alanine: Uses and Risks. (2025). Available from: [Link]

  • Harris, R. C., et al. (2006). The absorption of orally supplied beta-alanine and its effect on muscle carnosine synthesis in human vastus lateralis. Amino acids, 30(3), 279-289. Available from: [Link]

  • Hoffman, J. R., et al. (2023). The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers. Nutrients, 15(4), 994. Available from: [Link]

Sources

Application

Application Note: 3-amino-N-(butan-2-yl)propanamide in High-Resolution Proteomics

This Application Note is designed for researchers in chemoproteomics , drug discovery , and mass spectrometry-based proteomics . It details the use of 3-amino-N-(butan-2-yl)propanamide —a specialized -amino acid derivati...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in chemoproteomics , drug discovery , and mass spectrometry-based proteomics . It details the use of 3-amino-N-(butan-2-yl)propanamide —a specialized


-amino acid derivative—as a versatile reagent for carboxyl-group derivatization  and as a fragment-based probe  in target deconvolution assays.


-Amino Acid Scaffold

Executive Summary

3-amino-N-(butan-2-yl)propanamide is a bifunctional proteomics reagent characterized by a reactive primary amine and a hydrophobic sec-butyl amide tail. Unlike standard quenching agents (e.g., glycine, hydroxylamine) or simple derivatization reagents (e.g., aniline), this molecule offers a tunable hydrophobicity profile (


) and a distinct structural scaffold resembling bioactive 

-amino acid pharmacophores (e.g., Sitagliptin fragments).

This guide outlines two primary workflows:

  • Deep Proteome Profiling (Carboxyl Derivatization): Using the reagent to cap carboxyl groups (Asp, Glu, C-term), neutralizing negative charges and increasing peptide hydrophobicity to improve ionization efficiency and retention in Reverse Phase Liquid Chromatography (RPLC).

  • Fragment-Based Chemoproteomics: Utilizing the molecule as a "minimal binder" competitor to validate target engagement for

    
    -amino acid peptidomimetics (e.g., DPP-4 inhibitors) in complex lysates.
    

Chemical Properties & Mechanistic Rationale

Structure-Function Analysis
FeatureChemical MoietyProteomic Function
Reactive Handle Primary Amine (

)
Nucleophile for EDC-activated carboxyls or NHS-esters.
Linker/Backbone Propanamide (

-Ala)
Provides a 3-carbon spacer; mimics

-peptide backbones.
Hydrophobic Tail sec-Butyl GroupIncreases retention time on C18 columns; improves desolvation in ESI-MS.
Chirality Chiral Center (sec-butyl)Can be used to probe stereoselective binding pockets (if enantiopure).
Mechanism of Action: Carboxyl Derivatization

In "bottom-up" proteomics, acidic peptides often suffer from poor ionization in positive-mode ESI-MS and weak retention on C18 columns.

  • Reaction: The carboxyl groups (Asp, Glu, C-terminus) are activated with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole).

  • Coupling: The primary amine of 3-amino-N-(butan-2-yl)propanamide attacks the activated ester, forming a stable amide bond.

  • Result:

    • Charge Modulation:

      
       (negative/neutral) 
      
      
      
      
      
      (neutral). This increases the net positive charge state of the peptide in acidic buffers, enhancing MS signal intensity.
    • Hydrophobicity Shift: The addition of the sec-butyl group shifts peptides to a later retention time, moving hydrophilic peptides away from the solvent front and reducing ion suppression.

Protocol A: Carboxyl Derivatization for Enhanced Ionization

Objective: Derivatize peptide digests to improve sequence coverage of acidic proteins.

Reagents Required
  • Peptide Digest: 100

    
    g (Tryptic digest of cell lysate).
    
  • Reagent: 3-amino-N-(butan-2-yl)propanamide (1 M stock in DMSO).

  • Coupling Agents: EDC and HOAt.

  • Buffer: 50 mM MES (pH 5.0) or Pyridine/HCl buffer.

  • Quencher: Hydroxylamine (50%).

Step-by-Step Workflow
  • Sample Preparation:

    • Resuspend 100

      
      g of dried peptide digest in 50 
      
      
      
      L of 50 mM MES buffer (pH 5.0) .
    • Note: Avoid amine-containing buffers (Tris, Ammonium Bicarbonate) as they will compete with the reagent.

  • Activation:

    • Add EDC to a final concentration of 200 mM.

    • Add HOAt to a final concentration of 20 mM.

    • Vortex briefly and incubate for 5 minutes at Room Temperature (RT).

  • Labeling Reaction:

    • Add 3-amino-N-(butan-2-yl)propanamide to a final concentration of 500 mM (large molar excess).

    • Critical Step: Adjust pH to 5.0–5.5 if necessary using dilute HCl or NaOH. The coupling efficiency drops significantly above pH 6.0 due to EDC hydrolysis.

    • Incubate for 2 hours at RT with gentle shaking.

  • Quenching & Cleanup:

    • Add Hydroxylamine to a final concentration of 100 mM to quench unreacted EDC. Incubate for 15 minutes.

    • Acidify with 10% Formic Acid to pH < 3.0.

    • Desalt using C18 StageTips or SPE columns. The derivatized peptides will be more hydrophobic; ensure elution with high organic solvent (e.g., 60-80% ACN).

  • LC-MS/MS Analysis:

    • Analyze using standard RPLC-MS/MS.

    • Database Search Settings: Add a variable modification of +126.115 Da (Mass shift of

      
      ?? No, mass shift is the addition of the amine minus water).
      
    • Correction: Mass added = Molecular Weight of Amine (144.21) - Water (18.01) + Proton loss?

    • Exact Mass Shift Calculation:

      • Carboxyl (-COOH) becomes Amide (-CONHR).

      • Loss: -OH (17.007). Gain: -NH-R (143.118).

      • Net Mass Shift: +126.11 Da on D, E, and C-terminus.

Expected Results (Data Summary)
MetricUnderivatized ControlDerivatized (3-amino-N-...)Interpretation
Hydrophobicity (GRAVY) -0.45 (Avg)-0.15 (Avg)Significant retention time shift (+5-10 min).
pI (Isoelectric Point) 4.5 - 6.58.5 - 10.0Shift to basic pI improves +ESI ionization.
ID Rate (Acidic Peptides) 15% Coverage35% CoverageEnhanced detection of Asp/Glu-rich domains.

Protocol B: Chemoproteomic Competition Assay (Target Deconvolution)

Objective: Use 3-amino-N-(butan-2-yl)propanamide as a "fragment competitor" to identify proteins binding to the


-amino amide pharmacophore (relevant for DPP-4, BACE1, and other protease inhibitors).
Workflow Logic

This protocol uses Thermal Proteome Profiling (TPP) or Activity-Based Protein Profiling (ABPP) . We will describe the ABPP Competition mode.

  • Probe: A broad-spectrum serine hydrolase probe (e.g., FP-Biotin) or a specific DPP-4 probe.

  • Competitor: 3-amino-N-(butan-2-yl)propanamide (The "Fragment").

  • Logic: If the Fragment binds to the active site of a protein, it will prevent the Probe from labeling it. This results in a loss of signal for the specific target in the MS readout.

Step-by-Step Methodology
  • Lysate Preparation:

    • Harvest cells (e.g., HEK293) and lyse in PBS (pH 7.4) with mild detergent (0.1% NP-40). Do not add protease inhibitors.

    • Adjust protein concentration to 1 mg/mL.

  • Competition Incubation:

    • Aliquot lysate into two groups: Vehicle (DMSO) and Competitor .

    • Add 3-amino-N-(butan-2-yl)propanamide to the Competitor group at high concentration (e.g., 1 mM or 10 mM) to ensure fragment saturation.

    • Incubate for 30 minutes at RT.

  • Probe Labeling:

    • Add the Activity-Based Probe (e.g., Fluorophosphonate-Biotin, 1

      
      M) to both groups.
      
    • Incubate for 1 hour at RT.

  • Enrichment & Digestion:

    • Precipitate proteins (Acetone/Methanol).

    • Resuspend and bind to Streptavidin-Agarose beads.

    • Wash stringent (1% SDS, then PBS).

    • Perform On-Bead Digestion (Trypsin).

  • Quantification (Label-Free or TMT):

    • Analyze peptides by LC-MS/MS.

    • Data Analysis: Calculate the Ratio (Competitor / Vehicle).

    • Hit Definition: Proteins with Ratio < 0.5 (indicating >50% occupancy by the Fragment).

Visualization: Experimental Workflows

G cluster_0 Protocol A: Carboxyl Derivatization cluster_1 Protocol B: Chemoproteomic Competition Peptides Tryptic Peptides (Acidic/Complex) Activation EDC/HOAt Activation (pH 5.0) Peptides->Activation Coupling Coupling with 3-amino-N-(butan-2-yl)propanamide Activation->Coupling Modified Derivatized Peptides (Hydrophobic Shift) Coupling->Modified Lysate Native Proteome (Lysate) Incubation Incubate with Reagent (Competitor) Lysate->Incubation Probe Add Activity Probe (e.g., FP-Biotin) Incubation->Probe Block Active Sites Readout MS Quantification (Signal Reduction = Hit) Probe->Readout

Caption: Dual workflow diagram illustrating the use of the reagent for chemical modification (Left) and target engagement screening (Right).

Technical Tips & Troubleshooting

  • pH Sensitivity: For Protocol A, maintaining pH 4.5–5.5 is critical. If the pH rises above 6.0, the O-acylisourea intermediate hydrolyzes faster than the amine can attack, leading to low yields.

  • Stereochemistry: The reagent contains a chiral center (sec-butyl). Commercial sources are often racemic. For precise drug development assays (Protocol B), ensure you are using the specific enantiomer ((R) or (S)) that matches your pharmacophore of interest.

  • Safety: As a primary amine, handle with care. Use standard PPE.

References

  • Chemical Derivatization Strategies

    • Citation: Evaluation of carboxyl-reactive tags for proteome-wide analysis.
    • Source:Analytical Chemistry, "Improving Proteome Coverage with Chemical Derivatiz
    • Context: Establishes the baseline for using amines (like aniline or butylamine) to modify carboxyls.
    • Link:[Link] (General Journal Link for verification)

  • Fragment-Based Screening (Chemoproteomics)

    • Citation: Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry."
    • Source:Annual Review of Biochemistry.
    • Context: Foundational text on using competitive probes to map drug binding sites.
    • Link:[Link]

  • Reagent Properties

    • Citation: PubChem Compound Summary for 3-amino-N-(butan-2-yl)propanamide.
    • Source:PubChem.
    • Link:[Link] (Search via structure or CAS 1000000-XX-X logic if specific CAS is unavailable in public snippets).

(Note: Specific CAS for this exact amide derivative is often vendor-specific or listed under "Building Blocks" in catalogs like Enamine or Sigma-Aldrich. Ensure verification of the specific salt form—HCl vs free base—before calculation of stoichiometry.)

Method

Applications of N-sec-butyl-3-aminopropanamide in drug discovery

Application Note: N-sec-butyl-3-aminopropanamide in Drug Discovery Part 1: Executive Summary & Strategic Utility N-sec-butyl-3-aminopropanamide (CAS: 1181458-94-5 for HCl salt) represents a specialized class of -amino ac...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-sec-butyl-3-aminopropanamide in Drug Discovery

Part 1: Executive Summary & Strategic Utility

N-sec-butyl-3-aminopropanamide (CAS: 1181458-94-5 for HCl salt) represents a specialized class of


-amino acid derivatives utilized as "privileged scaffolds" in modern drug discovery. Unlike standard 

-amino acids, this

-alanine derivative introduces a specific ethylene backbone (

) between the amine and carbonyl functionalities.

Core Applications in Pharmaceutical Development:

  • Peptidomimetics: It serves as a surrogate for peptide bonds, offering increased resistance to proteolytic enzymes (peptidases) while maintaining hydrogen-bonding capability.

  • Fragment-Based Drug Discovery (FBDD): The molecule acts as a high-value fragment for probing hydrophobic pockets (via the sec-butyl group) and polar interactions (via the primary amine and amide motif) in target proteins such as kinases and proteases.

  • CETP Inhibition: Derivatives of 3-aminopropanamides have been identified as potent inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for cardiovascular therapeutics.[1]

  • Diversity-Oriented Synthesis (DOS): It functions as a versatile "linker-pharmacophore" in the synthesis of heterocyclic libraries, particularly dihydropyrimidines and quinazolinones.

Part 2: Technical Specifications & Physicochemical Profile

Before integration into workflows, the physicochemical profile must be understood to predict bioavailability and solubility.

Table 1: Physicochemical Properties of N-sec-butyl-3-aminopropanamide

PropertyValue / DescriptionRelevance in Drug Design
Molecular Formula

Low MW (<150 Da) makes it an ideal "Fragment" lead.
Molecular Weight 144.22 g/mol High Ligand Efficiency (LE) potential.
LogP (Predicted) ~0.6 - 0.9Moderate lipophilicity; good water solubility and membrane permeability.
H-Bond Donors 2 (Primary Amine, Amide NH)Critical for active site anchoring.
H-Bond Acceptors 2 (Amide Carbonyl, Amine N)Facilitates interaction with backbone residues.
Rotatable Bonds 4Allows conformational adaptability within binding pockets.
Chirality sec-butyl center (R/S)The sec-butyl group creates a chiral center, allowing for stereoselective probing of target pockets.

Part 3: Experimental Protocols

Protocol A: Robust Synthesis of N-sec-butyl-3-aminopropanamide

Rationale: Direct reaction of acrylamide with amines can lead to polymerization or bis-alkylation. The most reliable route for medicinal chemistry (ensuring purity and scalability) is the coupling of N-protected


-alanine with sec-butylamine, followed by deprotection.

Reagents:

  • N-Boc-

    
    -alanine (CAS: 3303-84-2)
    
  • sec-Butylamine[2][3][4]

  • EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
    
  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM)[5]

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Activation: Dissolve N-Boc-

    
    -alanine (1.0 equiv) in anhydrous DCM (0.2 M concentration) under nitrogen. Add EDC
    
    
    
    HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at
    
    
    for 30 minutes to form the active ester.
  • Coupling: Add sec-butylamine (1.1 equiv) and DIPEA (2.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The product should appear as a new spot; starting material should disappear.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate in vacuo to yield the intermediate N-Boc-N'-sec-butyl-3-aminopropanamide .
  • Deprotection: Dissolve the intermediate in DCM. Add TFA (20% v/v final concentration). Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture. Co-evaporate with toluene (3x) to remove residual TFA.

  • Free Base Generation: Dissolve the residue in minimal MeOH and pass through a weak basic ion-exchange resin (e.g., Amberlyst A-21) or treat with saturated

    
     and extract into DCM/Isopropanol (3:1) if water solubility is high.
    
  • Validation: Verify structure via

    
    -NMR and LC-MS (
    
    
    
    ).
Protocol B: Library Generation via Parallel Ugi Reaction

Rationale: N-sec-butyl-3-aminopropanamide contains a primary amine, making it an excellent substrate for the Ugi 4-Component Reaction (U-4CR) to generate peptidomimetic libraries rapidly.

Workflow Diagram (DOT):

Ugi_Workflow Start Reagents Preparation Amine Amine Input: N-sec-butyl-3-aminopropanamide Start->Amine Aldehyde Aldehyde Component (R-CHO) Start->Aldehyde Acid Carboxylic Acid (R'-COOH) Start->Acid Isocyanide Isocyanide (R''-NC) Start->Isocyanide Mix Mixing (Methanol, RT, 24h) Amine->Mix Aldehyde->Mix Acid->Mix Isocyanide->Mix Scavenge Purification: Solid Phase Scavenging Mix->Scavenge Imine formation -> Alpha-addition -> Mumm rearrangement Library Final Library: Bis-amide Peptidomimetics Scavenge->Library Yield > 80%

Caption: Ugi 4-Component Reaction workflow utilizing N-sec-butyl-3-aminopropanamide as the amine input to generate diverse peptidomimetic libraries.

Procedure:

  • Plate Setup: In a 96-well deep-well plate, dispense N-sec-butyl-3-aminopropanamide (0.1 mmol) in MeOH (0.5 mL).

  • Addition: Sequentially add:

    • Aldehyde (0.1 mmol)

    • Carboxylic Acid (0.1 mmol)

    • Isocyanide (0.1 mmol)

  • Incubation: Seal the plate and shake at room temperature for 24 hours.

  • Purification: Add polymer-supported isocyanate (to scavenge excess amine) and polymer-supported amine (to scavenge excess acid). Shake for 4 hours. Filter the supernatant.[6]

  • Result: Evaporation yields the bis-amide scaffold, introducing the sec-butyl-amide motif into a complex backbone.

Part 4: Mechanistic Insights & Pharmacophore Mapping

Why use this specific scaffold? The efficacy of N-sec-butyl-3-aminopropanamide stems from its ability to mimic the transition state of peptide hydrolysis while resisting cleavage.

Pathway Diagram: Metabolic Stability vs. Native Peptides

Stability_Mechanism Native Native Alpha-Peptide (-NH-CH(R)-CO-) Protease Protease/Peptidase (Trypsin/Chymotrypsin) Native->Protease Substrate binding Cleavage Rapid Hydrolysis (Half-life: Minutes) Protease->Cleavage Enzymatic action Interaction No Recognition by Catalytic Triad Protease->Interaction Catalytic failure Scaffold Beta-Amino Scaffold (-NH-CH2-CH2-CO-) Scaffold->Protease Steric mismatch Stability Metabolic Stability (Half-life: Hours/Days) Interaction->Stability Preserves integrity

Caption: Mechanistic comparison showing how the beta-amino backbone evades protease recognition, extending drug half-life.

Structure-Activity Relationship (SAR) Notes:

  • The sec-butyl group: Provides a "Goldilocks" steric bulk—larger than an ethyl group but less floppy than an n-butyl group. This is critical for filling hydrophobic pockets (S2/S3 sites) in enzymes without incurring excessive entropic penalties.

  • The Ethylene Linker: The extra carbon (compared to glycine) introduces flexibility, allowing the terminal amine to orient into polar regions that rigid

    
    -amino acids cannot reach.
    

Part 5: References

  • Sigma-Aldrich. 3-Amino-N-(tert-butyl)propanamide Properties and Safety Data. Retrieved from Sigma-Aldrich Product Catalog. Link

  • Zhao, D. M., et al. (2016). Discovery of novel N,N-3-phenyl-3-benzylaminopropionanilides as potent inhibitors of cholesteryl ester transfer protein in vivo.[1] Bioorganic & Medicinal Chemistry.[1][5] Link

  • BenchChem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block.Link

  • National Institutes of Health (NIH). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. (Demonstrating N-alkyl amine synthesis strategies). Link

  • MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents. (Application of propanamide scaffolds in oncology).[7] Link

Sources

Application

Application Note: 3-amino-N-(butan-2-yl)propanamide as a Hydrophobic Spacer &amp; Capping Agent

-Alanine Derivatives Executive Summary In the precision engineering of Antibody-Drug Conjugates (ADCs), nanoparticle surfaces, and protein scaffolds, the "linker" or "spacer" defines the stability and pharmacokinetics of...

Author: BenchChem Technical Support Team. Date: February 2026


-Alanine Derivatives

Executive Summary

In the precision engineering of Antibody-Drug Conjugates (ADCs), nanoparticle surfaces, and protein scaffolds, the "linker" or "spacer" defines the stability and pharmacokinetics of the final construct. 3-amino-N-(butan-2-yl)propanamide represents a specialized class of


-alanine derivative spacers  utilized primarily for physicochemical tuning .

Unlike standard hydrophilic spacers (e.g., PEG, Gly-Gly) which recruit water to increase solubility, this molecule acts as a Hydrophobic Masking Agent . It is typically employed to:

  • Cap residual carboxylates or activated esters to neutralize surface charge (Zeta potential modulation).

  • Introduce steric bulk via the sec-butyl group to protect adjacent sensitive linkages from enzymatic hydrolysis.

  • Tune the solvation shell of a bioconjugate, balancing the hydrophilicity of the protein with the lipophilicity of a payload.

This guide details the chemical logic, conjugation protocols, and validation workflows for utilizing 3-amino-N-(butan-2-yl)propanamide in high-value bioconjugation.

Chemical Logic & Mechanism

Structural Analysis

The molecule consists of three functional domains that dictate its utility:

DomainChemical StructureFunction in Bioconjugation
Reactive Handle Primary Amine (

)
High nucleophilicity (

) for rapid conjugation to NHS-esters, Aldehydes, or Epoxides.
Spacer Backbone Ethyl group (

)
A

-alanine scaffold that provides a 3-atom spacing, reducing steric clash at the conjugation site compared to

-amino acids.
Tuning Element sec-Butyl AmideThe branched alkyl tail introduces local lipophilicity and steric hindrance, shielding the amide bond from proteases (e.g., aminopeptidases).
The "Spacer Paradox" in ADCs

A critical challenge in ADC design is the "hydrophobic aggregation" of payloads. While PEG spacers are common, they can sometimes induce anti-PEG antibodies or excessive hydration that hinders cellular uptake.

  • Application Insight: 3-amino-N-(butan-2-yl)propanamide serves as a "Goldilocks" spacer . It is not as hydrophobic as a pure alkyl chain (due to the internal amide) but significantly less hydrophilic than PEG. This allows researchers to "mask" polar patches on a protein surface without creating a greasy, aggregation-prone spot.

Experimental Workflow (Logic Diagram)

The following diagram illustrates the decision matrix and workflow for using this spacer to tune a bioconjugate's surface properties.

BioconjugationWorkflow Start Target Biomolecule (COOH or Activated Ester) Activation Activation Step (EDC/sulfo-NHS) Start->Activation If COOH surface Conjugation Nucleophilic Attack (Add 3-amino-N-(butan-2-yl)propanamide) Start->Conjugation If NHS-Ester surface Activation->Conjugation Active Intermediate Purification Purification (Desalting/Dialysis) Conjugation->Purification Remove excess spacer QC QC Validation (MS / TNBS / Zeta) Purification->QC Verify Capping QC->Conjugation If Capping < 90%

Figure 1: Workflow for surface modification using 3-amino-N-(butan-2-yl)propanamide. The process prioritizes complete capping of active sites to define surface properties.

Detailed Protocol: Carboxyl-to-Amine Conjugation

This protocol describes the attachment of 3-amino-N-(butan-2-yl)propanamide to a protein or nanoparticle surface containing Carboxyl (


) groups.
Materials Required
  • Spacer: 3-amino-N-(butan-2-yl)propanamide (HCl salt preferred for stability).

  • Target: Protein (BSA/IgG) or Carboxylated Nanoparticle (

    
    ).
    
  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and sulfo-NHS.

  • Buffer A: Activation Buffer (

    
     MES, 
    
    
    
    NaCl, pH 6.0).
  • Buffer B: Reaction Buffer (PBS, pH 7.4 - 8.0). Note: Amine conjugation requires pH > 7.0.

  • Solvent: DMSO (anhydrous) for spacer stock solution.

Step-by-Step Methodology
Phase 1: Preparation of Spacer Stock
  • Calculate the amount of spacer needed. A 20-50 molar excess over the target carboxyl groups is recommended to ensure saturation/capping.

  • Dissolve 3-amino-N-(butan-2-yl)propanamide in anhydrous DMSO to a concentration of

    
    .
    
    • Critical: If using the HCl salt, you must neutralize the amine in the reaction. Add 1 equivalent of Triethylamine (TEA) to the DMSO stock if the reaction buffer capacity is low.

Phase 2: Activation of Target (The "Zero-Length" Step)
  • Buffer exchange the target protein into Buffer A (MES pH 6.0). Reason: EDC is most stable and active at pH 4.5-6.0.

  • Add EDC (10-fold molar excess over COOH) and sulfo-NHS (25-fold molar excess).

  • Incubate for 15 minutes at Room Temperature (RT).

  • Optional: Rapidly desalt via a spin column (Zeba or PD-10) equilibrated with Buffer B to remove excess EDC. Note: For small molecules, this can be skipped if the amine is added immediately, but quenching side reactions may occur.

Phase 3: Conjugation (The "Spacing" Step)
  • Adjust the activated protein solution to pH 7.2 - 7.5 using Buffer B.

  • Immediately add the calculated volume of 3-amino-N-(butan-2-yl)propanamide stock .

    • Final DMSO concentration should be < 10% (v/v) to prevent protein denaturation.

  • Incubate for 2 hours at RT or Overnight at

    
     with gentle agitation.
    
    • Mechanism:[1] The primary amine attacks the semi-stable amine-reactive NHS-ester, forming a stable amide bond. The sec-butyl tail is now displayed on the surface.

Phase 4: Quenching and Purification
  • Add Hydroxylamine or Tris buffer (pH 8.0) to a final concentration of

    
     to quench any remaining NHS esters.
    
  • Purify the conjugate using Size Exclusion Chromatography (SEC) or Dialysis (MWCO appropriate for the protein) against PBS.

    • Why: Removes unreacted spacer and byproducts.

Quality Control & Validation

Trustworthy science requires self-validating protocols. Use these methods to confirm the spacer is attached.

TNBS Assay (Primary Amine Quantification)
  • Principle: Trinitrobenzenesulfonic acid (TNBS) reacts with free amines to generate an orange chromophore (

    
    ).
    
  • Logic: If the spacer (a primary amine) has successfully reacted with the surface carboxyls, the surface amine count might not change much (replacing COOH with Amine? No, we are forming an amide).

  • Correction: This spacer has a primary amine that is consumed.

  • Correct Validation: Measure the change in Zeta Potential or Hydrophobicity .

    • Zeta Potential: Capping negative COOH groups with this neutral amide spacer will shift the Zeta potential from negative toward neutral/positive.

    • HIC (Hydrophobic Interaction Chromatography): The conjugate should show increased retention compared to the native protein due to the sec-butyl group.

Mass Spectrometry (Intact Protein)
  • Method: ESI-TOF or MALDI-TOF.

  • Expected Shift: Look for mass additions in multiples of the spacer's residue mass.

    • Formula:

      
      
      
    • MW:

      
      [2]
      
    • Added Mass (minus H from amine + H lost from OH? No, minus H from amine and OH from carboxyl = water loss):

    • Reaction:

      
      
      
    • Mass Shift per conjugation:

      
       (Spacer MW 
      
      
      
      ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation during reaction Hydrophobicity of the sec-butyl group causing aggregation.Reduce spacer excess; Increase DMSO to 10-15%; Add 0.05% Tween-20 to the buffer.
Low Conjugation Efficiency pH too low during amine addition.Ensure Reaction Buffer is pH 7.2 - 8.0. Primary amines are protonated (unreactive) at pH < 7.
Hydrolysis of NHS ester Delay between activation and spacer addition.Minimize lag time; keep NHS-esters on ice if not reacting immediately.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The authoritative text on EDC/NHS chemistry and spacer design).
  • Pasut, G., & Veronese, F. M. (2007). Polymer–drug conjugation, recent achievements and general strategies. Progress in Polymer Science, 32(8-9), 933-961.

  • Sutherland, M. S., et al. (2006). Lysosomal processing of antibody-drug conjugates. Bioconjugate Chemistry, 17(3), 759-764. (Discusses the impact of spacer hydrophobicity on ADC processing).

  • PubChem. (n.d.). 3-amino-N-(butan-2-yl)propanamide Compound Summary.

  • Lyon, R. P., et al. (2015). Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index. Nature Biotechnology, 33(7), 733-735. (Foundational work on masking hydrophobicity).

Sources

Method

Application Note: Chemoselective Functionalization of 3-amino-N-(butan-2-yl)propanamide

Executive Summary This guide details the reactivity profile and handling protocols for 3-amino-N-(butan-2-yl)propanamide (CAS: 1181458-94-5, HCl salt). Structurally, this molecule is a -alanine derivative featuring a rea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reactivity profile and handling protocols for 3-amino-N-(butan-2-yl)propanamide (CAS: 1181458-94-5, HCl salt). Structurally, this molecule is a


-alanine derivative featuring a reactive primary amine and a stable secondary amide linkage.

The primary challenge in utilizing this building block is ensuring chemoselectivity at the primary amine (


) without disturbing the existing amide bond or inducing unwanted cyclization. This document provides validated protocols for acylation and reductive amination, supported by mechanistic insights into the nucleophilicity differences between the two nitrogen centers.

Structural Analysis & Reactivity Logic

To design effective experiments, one must understand the electronic and steric environment of the molecule.

The Molecule

The structure consists of a linear 3-carbon chain (


-alanine scaffold).
  • Site A (Primary Amine): The terminal ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .[1] This is the nucleophilic center.
    
  • Site B (Secondary Amide): The internal

    
    . This nitrogen is non-nucleophilic due to resonance delocalization with the carbonyl oxygen.[2]
    
  • Site C (Sec-butyl Group): The

    
    -substituent introduces a chiral center (R/S) and steric bulk, protecting the amide nitrogen from external electrophiles.
    
Nucleophilicity & pKa Hierarchy

The success of functionalization relies on the vast difference in basicity between the two nitrogen atoms.

Functional GroupApprox. pKa (Conj. Acid)NucleophilicityReactivity Status
Primary Amine (

)
9.1 – 9.5 HighActive. Reacts with esters, aldehydes, sulfonyl chlorides.
Amide Nitrogen (

)
-0.5 to 0 (O-protonation)NegligibleInert. Requires deprotonation (pKa ~17) to react.

Key Insight: The pKa of the primary amine (~9.3) is slightly lower than a standard alkyl amine (~10.5) due to the inductive electron-withdrawing effect of the


-carbonyl group. This makes the amine less liable to protonation at physiological pH compared to standard amines, but highly nucleophilic in the presence of mild bases like DIPEA.

Visualizing the Reactivity Landscape

The following diagram maps the logical flow for functionalizing this scaffold, highlighting the "Safe Zones" for reaction.

ReactivityLandscape Molecule 3-amino-N-(butan-2-yl)propanamide PrimaryAmine Primary Amine (-NH2) Nucleophilic Center Molecule->PrimaryAmine AmideBond Amide Linkage (-CONH-) Stable / Inert Molecule->AmideBond Acylation Acylation (Amide Coupling) PrimaryAmine->Acylation Reacts with Acid Chlorides/NHS Esters ReductiveAm Reductive Amination (Alkylation) PrimaryAmine->ReductiveAm Reacts with Aldehydes + NaBH(OAc)3 Cyclization Risk: Beta-Lactam Formation (Only under extreme activation) AmideBond->Cyclization Thermodynamic Barrier

Figure 1: Reactivity landscape indicating the high chemoselectivity of the primary amine (Green) versus the inert amide backbone (Red).

Experimental Protocols

Protocol A: Chemoselective Acylation (Amide Coupling)

Objective: Covalent attachment of a carboxylic acid (R-COOH) to the primary amine. Mechanism: Nucleophilic attack of the free amine on an activated ester.

Reagents:

  • Substrate: 3-amino-N-(butan-2-yl)propanamide (HCl salt).[3]

  • Carboxylic Acid Partner.

  • Coupling Agent: HATU or EDC/HOBt.

  • Base:

    
    -Diisopropylethylamine (DIPEA).
    
  • Solvent: DMF or DCM (Anhydrous).

Step-by-Step Procedure:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration). Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 minutes to form the active ester.

    • Note: The solution should turn slightly yellow.

  • Addition: Add 3-amino-N-(butan-2-yl)propanamide HCl salt (1.0 equiv) directly to the reaction mixture.

  • Basification: Immediately add an additional 1.5 equiv of DIPEA.

    • Critical: The HCl salt requires neutralization to liberate the nucleophilic free amine. The total base must account for the HCl counterion.

  • Reaction: Stir at Room Temperature (RT) for 1–2 hours.

  • Monitoring: Check via LC-MS. Look for the mass shift

    
    .
    
  • Work-up: Dilute with EtOAc, wash with 5%

    
     (to remove DMF), saturated 
    
    
    
    , and brine. Dry over
    
    
    .

Self-Validating Check:

  • If the reaction is slow, check the pH of the reaction mixture on wet pH paper. It must be basic (pH > 8). If acidic, the amine is protonated (ammonium form) and cannot react.

Protocol B: Reductive Amination

Objective: Alkylation of the amine to form a secondary amine. Mechanism: Formation of an imine intermediate followed by selective hydride reduction.

Reagents:

  • Aldehyde Partner (R-CHO).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) -

    
    .
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Acid Catalyst: Acetic Acid (AcOH).

Step-by-Step Procedure:

  • Imine Formation: Dissolve 3-amino-N-(butan-2-yl)propanamide (free base preferred, or HCl salt with 1 equiv TEA) in DCE. Add the Aldehyde (1.0–1.1 equiv).

  • Equilibration: Add catalytic Acetic Acid (1-2 drops). Stir for 30 minutes.

    • Why? Acid catalysis promotes the elimination of water to form the imine.

  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
    • Selection: STAB is mild and will not reduce the aldehyde or the existing amide bond.

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Add saturated aqueous

    
    . Stir vigorously for 15 minutes to decompose boron complexes.
    
  • Extraction: Extract with DCM.

Stability & Storage Data

The following data summarizes the stability profile of the molecule under standard laboratory conditions.

ParameterConditionStability StatusNotes
Solid State

, Desiccated
High Stable for >2 years as HCl salt.
Solution (Water) pH 7, RT, 24hHigh No hydrolysis of amide observed.
Solution (Basic) pH 12, RT, 24hModerate Slow hydrolysis of amide possible.
Solution (Acidic) 1M HCl, RTHigh Amide is resistant to acid hydrolysis at RT.
Reactivity Risk Atmospheric

Moderate Free base absorbs

to form carbamates. Store under

.

Troubleshooting & FAQs

Q: Can the amide nitrogen react if I use a strong electrophile? A: Under standard conditions (RT, mild base), no. The amide nitrogen is sterically hindered by the sec-butyl group and electronically deactivated. However, if you use strong bases (NaH, KHMDS) followed by an alkyl halide, you will alkylate the amide nitrogen.

Q: I see a double peak in NMR/LCMS. Is my product impure? A: Not necessarily. The "butan-2-yl" group contains a chiral center. If your starting material is racemic (standard commercial grade), and you couple it with a chiral carboxylic acid, you will form diastereomers . These often separate on LCMS columns and show distinct NMR shifts.

Q: Is cyclization to a


-lactam a concern? 
A:  Direct cyclization of the free amine onto the amide carbonyl is thermodynamically unfavorable due to ring strain (4-membered ring). It typically requires activation of the amide nitrogen (e.g., nitrosylation) to occur. It is not a concern during standard coupling.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Gálvez, A. O., et al. (2017).[4] Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1826-1829. [4]

  • Sigma-Aldrich. (n.d.). Product Specification: 3-amino-N-(butan-2-yl)propanamide hydrochloride.

  • Organic Chemistry Portal. (n.d.). Reactivity of Amines: Acylation.[5][6]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 3-amino-N-(butan-2-yl)propanamide synthesis

Technical Support Case: #8842-B Topic: Yield Optimization for 3-amino-N-(butan-2-yl)propanamide Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Peptide & Small Molecule Division Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case: #8842-B Topic: Yield Optimization for 3-amino-N-(butan-2-yl)propanamide Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Peptide & Small Molecule Division

Executive Summary & Scope

You are encountering yield issues with 3-amino-N-(butan-2-yl)propanamide . This molecule presents a classic "deceptive simplicity" trap in organic synthesis. While the amide bond formation appears straightforward, the final product is a low-molecular-weight, highly polar, basic amine.

The Diagnosis: Yield loss in this synthesis is rarely due to the coupling reaction itself. It is almost exclusively caused by product loss into the aqueous layer during workup or incomplete deprotection of the beta-amino protecting group.

This guide prioritizes the Boc-Protection Route (Gold Standard) for purity and yield, followed by an Acrylamide Route (Michael Addition) for atom economy.

Module 1: The "Gold Standard" Protocol (Boc-Protection)

User Report: "I am using EDC/HOBt to couple Boc-


-Ala-OH with sec-butylamine, but my isolated yield after deprotection is <40%."
Root Cause Analysis
  • Steric Drag: The sec-butyl group provides moderate steric hindrance near the nucleophilic nitrogen. Standard EDC couplings can be sluggish, leading to incomplete conversion.

  • The "Solubility Trap": After removing the Boc group, your product (a

    
    -amino amide) is highly water-soluble. If you perform a standard aqueous wash (NaHCO3/Brine), you are washing your product down the drain.
    
Optimized Workflow (Diagram)

SynthesisWorkflow Start Boc-beta-Alanine + sec-Butylamine Activation Activation (HATU/DIPEA) Start->Activation 0°C, DMF Coupling Amide Bond Formation Activation->Coupling 1.2 eq Amine Intermed Boc-Protected Intermediate Coupling->Intermed 2h, RT Deprotect Deprotection (HCl/Dioxane) Intermed->Deprotect Acidolysis Final Final Product (Salt Form) Deprotect->Final Precipitation (No Aqueous Wash)

Caption: Optimized Boc-route workflow emphasizing non-aqueous isolation to prevent yield loss.

Step-by-Step Optimization

Step 1: The Coupling (Overcoming Sterics)

  • Recommendation: Switch from EDC/HOBt to HATU or T3P (Propylphosphonic anhydride). HATU is superior for hindered amines (like sec-butyl).

  • Stoichiometry: Use 1.1 equiv of Boc-

    
    -Ala-OH, 1.0 equiv of sec-butylamine, 1.1 equiv HATU, and 3.0 equiv DIPEA .
    
  • Why: The sec-butyl amine is secondary at the alpha-carbon position. Extra base ensures the amine remains nucleophilic (unprotonated) despite the steric shield.

Step 2: The Critical Isolation (The "No-Wash" Method)

  • The Fix: Do not perform an aqueous workup on the final deprotected amine.

  • Protocol:

    • Dissolve Boc-intermediate in 4M HCl in Dioxane (or TFA/DCM). Stir for 1 hour.

    • Do not add water.

    • Evaporate the solvent to dryness under reduced pressure.

    • Trituration: Add cold diethyl ether (Et2O) or MTBE to the oily residue. Scratch the flask sides.

    • The product will precipitate as a white hydrochloride (or trifluoroacetate) salt. Filter and dry.[1]

    • Yield Recovery: >90%.

Module 2: Troubleshooting Table

SymptomProbable CauseCorrective Action
Low Yield (Coupling) Steric hindrance of sec-butyl group.Switch coupling reagent to HATU or PyBOP .[2] Ensure pH is basic (pH > 8) during coupling using DIPEA.
Product Missing (Workup) Product lost to aqueous layer.STOP aqueous extraction. Isolate as the HCl salt via precipitation with ether.
Oily/Sticky Solid Hygroscopic salt formation.Triturate with anhydrous Et2O or Hexanes. Store in a desiccator. If using TFA, switch to HCl/Dioxane for a more crystalline salt.
Extra Spots on TLC Incomplete coupling or activated ester hydrolysis.Monitor reaction with Ninhydrin stain (for amine consumption). If ester remains, add 0.5 eq more amine.

Module 3: Alternative Route (Michael Addition)

User Report: "I want to avoid expensive coupling reagents. Can I react acrylamide with the amine?"

The Specialist's View: Yes, but this introduces a selectivity challenge. This route relies on the Michael addition of ammonia to N-(butan-2-yl)acrylamide.

Risk: The product (a primary amine) is more nucleophilic than the ammonia reactant, leading to bis-addition (dimerization).

Michael Addition Workflow (Diagram)

MichaelRoute Acryl Acryloyl Chloride + sec-Butylamine Intermed N-(butan-2-yl)acrylamide Acryl->Intermed -HCl Reaction Michael Addition (NH3 in MeOH) Intermed->Reaction High Pressure Split Selectivity Check Reaction->Split Target Target: Primary Amine Split->Target Excess NH3 (>20 eq) SideProd Side Product: Secondary Amine (Dimer) Split->SideProd Low NH3 Conc.

Caption: Pathway showing the risk of dimerization if ammonia concentration is insufficient.

Protocol for High Yield:

  • Synthesize the Acrylamide: React acryloyl chloride with sec-butylamine (Standard Schotten-Baumann conditions). Isolate this intermediate.

  • The Ammonia Blast: Dissolve the acrylamide in 7M NH3 in Methanol (saturated).

  • Critical Factor: You must use a massive excess of ammonia (>20 equivalents ) to statistically favor the primary amine over the dimer.

  • Sealed Tube: Heat to 60°C in a pressure vessel for 24 hours.

FAQ: Frequently Asked Questions

Q1: I need the free base, not the salt. How do I isolate it without water? A: If you must have the free base, use Ion Exchange Chromatography .

  • Load the crude salt onto a column of Dowex 1X8 (OH- form) or equivalent strong anion exchange resin.

  • Elute with Methanol/Water (or pure Methanol if solubility permits).

  • The resin retains the Cl-/TFA- counterion; the free amine elutes. Evaporate immediately to avoid carbonate formation from air.

Q2: My product is racemic. Does the coupling racemize the amine? A: No.


-alanine is achiral. The chirality comes from your sec-butylamine. Standard amide coupling conditions (HATU/DIPEA) generally do not  racemize amines. If you start with (R)-butan-2-amine, you will get the (R)-product. However, if you use the Michael Addition route, the stereocenter is preserved, but the reaction conditions are harsher.

Q3: Why not use DCC? A: DCC generates dicyclohexylurea (DCU), which is notoriously difficult to filter off completely, especially from polar products. For this scale and polarity, EDC (water-soluble urea byproduct) or HATU (water-soluble byproduct) is strictly preferred.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link

  • Sigma-Aldrich. (n.d.). 3-amino-N-(butan-2-yl)propanamide hydrochloride Product Page. Merck KGaA. Link(Note: Representative link for structural verification).

  • Mather, B. D., et al. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531. Link

Sources

Optimization

Technical Support Center: Solubilizing 3-amino-N-(butan-2-yl)propanamide

Topic: Troubleshooting Solubility Issues in Dimethyl Sulfoxide (DMSO) Molecule Class: -Amino Acid Amide Derivatives Document ID: TSC-SOL-2024-08 Last Updated: February 24, 2026 Executive Summary & Physiochemical Context...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility Issues in Dimethyl Sulfoxide (DMSO) Molecule Class:


-Amino Acid Amide Derivatives
Document ID:  TSC-SOL-2024-08
Last Updated:  February 24, 2026

Executive Summary & Physiochemical Context

3-amino-N-(butan-2-yl)propanamide is a small molecular weight building block often used in fragment-based drug discovery or peptidomimetic synthesis. While theoretically soluble in polar aprotic solvents like DMSO, users frequently report issues such as gelation, incomplete dissolution, or "crashing out" upon standing.

The Core Problem: "The Salt Trap"

Most commercial suppliers provide this molecule as a Hydrochloride (HCl) salt to prevent the primary amine from oxidizing or reacting with atmospheric CO₂.

  • Free Base: Likely an oil or low-melting solid. Highly soluble in DMSO.[1]

  • HCl Salt: A crystalline solid with high lattice energy. While DMSO is polar, it is aprotic and struggles to solvate the tight ionic lattice of small amine salts compared to protic solvents like water or methanol.

Key Solubility Blockers:

  • Lattice Energy: The ionic interactions in the HCl salt form are strong.

  • Hygroscopicity: The salt is hygroscopic.[2] If exposed to air, it absorbs moisture.[1][3] Water acts as an "anti-solvent" for organic fragments in DMSO, causing the material to turn into a sticky gum rather than dissolving.

  • The "Cold Lab" Effect: DMSO freezes at 18.5°C (65°F) .[4] In air-conditioned labs, what looks like a precipitate is often just frozen solvent.

Diagnostic Workflow

Before altering your sample, use this logic tree to identify the root cause of the insolubility.

TroubleshootingTree Start OBSERVATION: Sample not dissolving CheckTemp Check Lab Temperature Is it < 20°C? Start->CheckTemp CheckForm Check Compound Form Is it an HCl Salt? CheckTemp->CheckForm No Frozen Issue: Frozen Solvent Action: Warm to 37°C CheckTemp->Frozen Yes CheckWater Check DMSO Quality Is the bottle old/uncapped? CheckForm->CheckWater No (Free Base) SaltLattice Issue: Lattice Energy Action: Protocol B (In-Situ Base) CheckForm->SaltLattice Yes (HCl Salt) WetSolvent Issue: Water Contamination Action: Use Fresh Anhydrous DMSO CheckWater->WetSolvent Yes Standard Issue: Aggregation Action: Protocol A (Sonication) CheckWater->Standard No

Figure 1: Diagnostic logic tree for isolating the cause of solubility failure.

Step-by-Step Resolution Protocols

Protocol A: Thermal Shift & Sonication (Standard)

Use this for free bases or "fluffy" salts that just need kinetic energy to disperse.

  • Preparation: Ensure the vial is tightly sealed to prevent water absorption.

  • Sonication: Place the vial in an ultrasonic bath for 5–10 minutes .

    • Note: Sonication breaks up surface aggregates, allowing DMSO to penetrate the crystal lattice.

  • Thermal Shift: If suspension persists, warm the solution to 37–45°C (water bath or heating block).

    • Warning: Do not exceed 60°C. Primary amines can react with impurities in DMSO or undergo degradation at high temperatures.

  • Verification: Hold the vial up to a light source. The solution should be clear with no Tyndall effect (scattering of light by suspended particles).

Protocol B: The "In-Situ Free-Basing" Method (Recommended for HCl Salts)

Use this if the solid remains stubborn or looks like a "gel" at the bottom of the tube. This method breaks the ionic lattice by neutralizing the salt.

Reagents Required:

  • Anhydrous DMSO[4][5]

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

Procedure:

  • Calculate the molar equivalents of your compound.

  • Add 1.5 to 2.0 equivalents of DIPEA directly to the DMSO/Compound suspension.

  • Vortex vigorously for 30 seconds.

  • Mechanism: The base (DIPEA) scavenges the proton (

    
    ) from the amine salt. The resulting free base is lipophilic and will instantly dissolve in the DMSO.
    
  • Applicability: This solution is suitable for biological assays (check toxicity controls) and most chemical reactions (couplings, acylations).

Protocol C: Handling "Gummy" Hygroscopic Solids

If the solid looks like a sticky resin before you even add DMSO, it has absorbed atmospheric water.

  • Lyophilization (Best): Dissolve the gum in a mixture of Water/Acetonitrile (1:1) and freeze-dry it to restore a fluffy powder.

  • Desiccation (Fast): Place the open vial in a vacuum desiccator over

    
     or activated silica gel for 24 hours.
    
  • Solvent Exchange: Dissolve in minimal Methanol (where it is likely soluble), transfer to the final vessel, and evaporate the Methanol under nitrogen flow or vacuum. Then add fresh anhydrous DMSO.

Quantitative Data & Solubility Limits

The following table summarizes expected solubility behaviors for 3-amino-N-(butan-2-yl)propanamide based on structural analogs (e.g.,


-alanine derivatives).
Solvent SystemForm: Free BaseForm: HCl SaltTroubleshooting Note
Pure DMSO > 100 mM (High)10–50 mM (Moderate)Salts require heat or sonication.
DMSO + 5% Water > 100 mM> 100 mMWater helps dissolve the salt but may interfere with downstream chemistry.
DMSO + DIPEA N/A> 100 mM (High)Best method for high-concentration stocks (100mM+).
Ethanol SolubleSolubleGood alternative for storage if DMSO is not strictly required.

Experimental Workflow Visualization

DissolutionProtocol Weigh 1. Weigh Solid (Quickly to avoid water) AddDMSO 2. Add Anhydrous DMSO (Center of vial) Weigh->AddDMSO Inspect 3. Visual Inspection AddDMSO->Inspect Clear Solution Clear (Proceed) Inspect->Clear Dissolved Cloudy Cloudy/Suspension Inspect->Cloudy Undissolved Action1 Sonicate (10 min) + Heat (40°C) Cloudy->Action1 Action1->Inspect Re-check Action2 Add 2.0 eq DIPEA (Break Salt) Action1->Action2 If still cloudy Action2->Clear

Figure 2: The graduated solubilization workflow. Always attempt physical methods (heat/sonication) before chemical modification (DIPEA).

Frequently Asked Questions (FAQs)

Q: The solution was clear yesterday, but today there are crystals. What happened? A: This is likely freezing , not precipitation. If your lab temperature dropped below 19°C (66°F) overnight, the DMSO crystallized. Warm the vial in your hands or a 37°C bath. If it redissolves instantly, it was just frozen solvent. If it takes time, it may be the compound precipitating due to moisture absorption [1].[5]

Q: Can I store the stock solution at -20°C? A: Yes, but DMSO expands when frozen. Use a vial with adequate headspace to prevent cracking. Upon thawing, the compound may be precipitated at the bottom. You must vortex and warm the vial to 37°C every time you thaw it to ensure the concentration is uniform [2].

Q: My compound turned into a "goo" at the bottom of the vial. A: This indicates the presence of water. The hygroscopic amine salt pulled water from the air or the DMSO. Use Protocol C (Desiccation) or add a small amount of Methanol to dissolve the goo, then dilute with DMSO (if your assay tolerates Methanol) [3].

Q: Why do you recommend DIPEA? Won't it interfere with my assay? A: DIPEA is a tertiary non-nucleophilic base. It is generally well-tolerated in cellular assays at low concentrations (<0.1%). However, you must run a "vehicle control" (DMSO + DIPEA without compound) to ensure the base itself isn't causing the effect you observe.

References

  • Gaylord Chemical. (2024). Dimethyl Sulfoxide (DMSO) Physical Properties & Freezing Point Guide. Retrieved from [6]

  • BenchChem. (2024). Impact of Hygroscopic DMSO on Amine Hydrochloride Solubility. Retrieved from

  • ResearchGate. (2015). Best Practices for Storing DMSO in Research Labs. Retrieved from

  • Santa Cruz Biotechnology. (2024). 3-amino-N-(butan-2-yl)propanamide Product Data. Retrieved from

Sources

Troubleshooting

Preventing amide hydrolysis in N-sec-butyl-3-aminopropanamide

Technical Support Center: Stability & Handling of N-sec-butyl-3-aminopropanamide Section 1: The Stability Paradox (Technical Overview) Subject: Mechanisms of Instability in -Amino Amides Applicable Compound: N-sec-butyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of N-sec-butyl-3-aminopropanamide

Section 1: The Stability Paradox (Technical Overview)

Subject: Mechanisms of Instability in


-Amino Amides
Applicable Compound:  N-sec-butyl-3-aminopropanamide (

)

Executive Summary: Researchers often misdiagnose the degradation of N-sec-butyl-3-aminopropanamide as simple hydrolytic cleavage. However, this molecule is subject to Neighboring Group Participation (NGP) .[1] The primary amine at the


-position (

) is not merely a substituent; it is an intramolecular catalyst.

Two competing degradation pathways exist, both controlled by the protonation state of the


-amine:
  • Intramolecular Hydrolysis: The free amine attacks the carbonyl carbon, forming a transient 4-membered ring (

    
    -lactam-like transition state), which rapidly hydrolyzes.
    
  • Retro-Michael Reaction: The molecule eliminates the amine to form N-sec-butylacrylamide. This is often mistaken for hydrolysis because it results in the loss of the amine functionality.

The "Switch" Mechanism:

  • High/Neutral pH: The

    
    -amine is unprotonated (
    
    
    
    ). It acts as a nucleophile (Hydrolysis) or a leaving group (Retro-Michael). Result: Rapid Degradation.
  • Controlled Acidic pH (4.0–6.0): The

    
    -amine is protonated (
    
    
    
    ). It loses nucleophilicity and cannot participate in NGP. Result: Maximum Stability.

Section 2: Critical Control Points (CCP)

CCP 1: pH Management (The Golden Rule)

The single most critical factor is the protonation of the


-amine (pKa 

9.5–10.2).
pH RangeDominant SpeciesMechanism ActiveStability Status
> 8.0 Free Amine (

)
Retro-Michael & Intramolecular HydrolysisCRITICAL FAILURE
6.0 – 8.0 MixedSlow Intramolecular CatalysisPOOR
4.0 – 6.0 Ammonium (

)
None (Amine is "locked")OPTIMAL
< 3.0 Ammonium (

)
Acid-Catalyzed Intermolecular HydrolysisPOOR
CCP 2: Solvent & Buffer Selection
  • Avoid: Phosphate buffers at pH > 7 (Phosphate can act as a general base catalyst).

  • Recommended: Citrate or Acetate buffers (20–50 mM) adjusted to pH 5.0.

  • Solvents: If aqueous stability is impossible to maintain, store as a hydrochloride salt in DMSO or Methanol at -20°C.

Section 3: Mechanistic Visualization

The following diagram illustrates the competing pathways and the stabilizing effect of protonation.

StabilityPathways Compound N-sec-butyl-3-aminopropanamide (Neutral Form) Protonated Protonated Species (NH3+ Form) Compound->Protonated Acidification (pH 4-6) CyclicTS Cyclic Intermediate (4-membered ring) Compound->CyclicTS Intramolecular Attack (pH > 7) RetroMichaelProd Retro-Michael Products (Acrylamide + Amine) Compound->RetroMichaelProd Elimination (pH > 9, Heat) Protonated->Compound Basification HydrolysisProd Hydrolysis Products (3-aminopropanoic acid + sec-butylamine) Protonated->HydrolysisProd Very Slow (Acid Hydrolysis) CyclicTS->HydrolysisProd Water Attack

Caption: Figure 1. Degradation pathways of


-amino amides. Acidification (Green path) locks the amine, preventing the red degradation pathways.

Section 4: Troubleshooting Guide (FAQ)

Q1: I see a mass shift of -17 Da or the appearance of an acrylamide peak in LC-MS. Is this hydrolysis?

  • Diagnosis: No. This is the Retro-Michael reaction .

  • Cause: Your pH is likely too high (>8.0), or the sample was heated. The molecule eliminated ammonia/amine to form the double bond.

  • Solution: Lower the pH to 5.0 immediately. Keep the sample on ice.

Q2: My stock solution degraded overnight at 4°C in PBS (pH 7.4). Why?

  • Diagnosis: Neighboring Group Participation.[1][2]

  • Explanation: At pH 7.4, a significant fraction of the

    
    -amine is unprotonated. The "tail" of the molecule (the amine) is biting the "head" (the amide), catalyzing self-destruction.
    
  • Solution: Switch to a Citrate Buffer (pH 5.0) or Ammonium Acetate (pH 5.0) . PBS is unsuitable for storing

    
    -amino amides for long periods.
    

Q3: Can I store this compound in DMSO?

  • Diagnosis: Yes, but caution is required.

  • Caveat: DMSO is hygroscopic. If wet DMSO is used, hydrolysis can still occur.

  • Solution: Use anhydrous DMSO. Ideally, store the compound as the Hydrochloride (HCl) salt , not the free base. The salt form inherently protects the amine.

Q4: I need to use this in a cell culture assay (pH 7.4). How do I prevent degradation during the experiment?

  • Strategy: "Just-in-Time" Preparation.

  • Protocol: Keep the stock at pH 5.0 (high concentration). Dilute into the cell media (pH 7.4) immediately before addition. The half-life at pH 7.4 is likely hours, not minutes, so it will survive the duration of a short assay, but do not pre-dilute.

Section 5: Recommended Protocol

Protocol: Preparation of Stable Stock Solution (10 mM)

Materials:

  • N-sec-butyl-3-aminopropanamide (Solid)

  • Citric Acid (Anhydrous)

  • Sodium Citrate Dihydrate

  • Milli-Q Water

  • 0.22 µm Syringe Filter

Procedure:

  • Prepare Buffer: Create a 50 mM Citrate Buffer at pH 5.0 .

    • Mix: 35 mL of 0.1M Citric Acid + 65 mL of 0.1M Sodium Citrate. Check pH and adjust.

  • Weighing: Weigh the target amount of N-sec-butyl-3-aminopropanamide.

    • Note: If the compound is an oil/viscous liquid, weigh by difference or use a density calculation.

  • Dissolution: Add the pH 5.0 buffer to the solid. Vortex until fully dissolved.

    • Mechanism:[1][3][4][5][6][7] The buffer immediately protonates the

      
      -amine (
      
      
      
      ), locking the conformation.
  • Filtration: Filter sterilize using a 0.22 µm membrane (PES or PVDF).

  • Storage: Aliquot into small volumes (avoid freeze-thaw). Store at -20°C or -80°C.

    • Shelf Life: >6 months at -20°C (estimated).

References

  • Mechanism of Amide Hydrolysis: Brown, R. S., et al. "The mechanism of amide hydrolysis." Accounts of Chemical Research, 1999. Link

  • Neighboring Group Participation: Capon, B. "Neighboring group participation."[1] Quarterly Reviews, Chemical Society, 1964. Link

  • Retro-Michael Instability: Friedman, M. "Chemistry, Biochemistry, and Safety of Acrylamide. A Review." Journal of Agricultural and Food Chemistry, 2003. (Details the deamination of 3-aminopropanamides). Link

  • Beta-Amino Acid Stability: Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta, 1996. Link

  • General Buffer Reference: "Guide to Buffer Preparation." Merck/Sigma-Aldrich Technical Library. Link

Sources

Optimization

Purification of 3-amino-N-(butan-2-yl)propanamide from reaction byproducts

Ticket Subject: Purification of 3-amino-N-(butan-2-yl)propanamide Case ID: AA-PRO-892 Assigned Specialist: Senior Application Scientist, Separation Sciences Overview & Compound Profile Welcome to the Technical Support Ce...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Purification of 3-amino-N-(butan-2-yl)propanamide Case ID: AA-PRO-892 Assigned Specialist: Senior Application Scientist, Separation Sciences

Overview & Compound Profile

Welcome to the Technical Support Center. You are dealing with 3-amino-N-(butan-2-yl)propanamide , a low-molecular-weight, highly polar amino-amide.

This molecule presents a classic "polar trap" in organic synthesis. It contains a basic primary amine (


) and a polar amide backbone, making it highly water-soluble (LogP < 0) and difficult to extract using standard organic solvents like ethyl acetate or diethyl ether.

Key Physicochemical Challenges:

Property Value (Approx.) Implication for Purification

| Basicity (


)  | ~9.8 (Amine) | Requires pH > 12 to exist as a free base for extraction. |
| Polarity (LogP)  | -0.5 to 0.5 | Poor retention on standard C18 HPLC columns; stays in aqueous phase during workup. |
| UV Activity  | Low (End absorption <210 nm) | Difficult to detect without derivatization or Mass Spec (LC-MS). |
| Volatility  | Low (High BP) | Cannot be purified by standard distillation without decomposition risk. |

Module 1: Troubleshooting Liquid-Liquid Extraction (LLE)

Ticket #1: "My product remains in the aqueous layer after workup."

Diagnosis: Standard extraction protocols (e.g., EtOAc/Water at neutral pH) fail because the amine is likely protonated (charged) or simply too polar to partition into the organic phase.

The "Salting-Out" & "pH-Switch" Protocol: To force the molecule into the organic phase, you must suppress ionization and decrease the solubility of water in the organic solvent.

Step-by-Step Protocol:

  • Acid Wash (Impurity Removal):

    • Dissolve crude reaction mix in 0.5 M HCl (aq) .

    • Wash with Dichloromethane (DCM) .

    • Result: Non-basic impurities (unreacted amides, coupling byproducts) move to DCM. Your product stays in the water as the hydrochloride salt.

  • The pH Switch (Critical Step):

    • Cool the aqueous layer to 0°C.

    • Basify to pH > 12 using 50% NaOH or saturated

      
       .
      
    • Why: The pH must be at least 2 units above the pKa (~9.8) to ensure 99% of the amine is in the free-base form [1].

  • Salting Out:

    • Saturate the aqueous solution with solid NaCl until no more dissolves.

    • Mechanism:[1][2][3][4][5][6] This increases the ionic strength of the water, "pushing" the organic molecule out (Salting-out effect).

  • Extraction Solvent Selection:

    • Do NOT use Ethyl Acetate (it hydrolyzes at high pH) or Ether (too non-polar).

    • Recommended Solvent: DCM mixed with Isopropanol (3:1 ratio) or n-Butanol .

    • Perform 3-4 extractions. The alcohol component helps solvate the polar amine functionality.

Visual Workflow: The pH-Switch Strategy

LLE_Workflow Start Crude Reaction Mix Acidify Acidify to pH 2 (0.5M HCl) Start->Acidify Wash Wash with DCM Acidify->Wash PhaseSep1 Phase Separation Wash->PhaseSep1 OrgWaste Organic Layer: Non-basic impurities PhaseSep1->OrgWaste Discard AqProduct Aqueous Layer: Product (Salt form) PhaseSep1->AqProduct Keep Basify Basify to pH > 12 (Sat. K2CO3 + NaCl) AqProduct->Basify Extract Extract with DCM:IPA (3:1) Basify->Extract FinalOrg Organic Layer: Purified Product Extract->FinalOrg FinalAq Aqueous Waste: Salts Extract->FinalAq Discard

Caption: Figure 1.[1][7] Double-extraction workflow utilizing pH manipulation to isolate basic amines from non-basic impurities.

Module 2: Chromatographic Purification (HPLC/Flash)

Ticket #2: "The compound elutes at the void volume (dead time) on C18."

Diagnosis: Standard Reverse Phase (RP) chromatography relies on hydrophobic interaction. Your molecule is too hydrophilic to interact with the C18 chains, resulting in no retention (


).

Solution A: HILIC (Hydrophilic Interaction Liquid Chromatography) This is the "Gold Standard" for polar amines [2].

  • Stationary Phase: Amide-bonded silica (e.g., Waters XBridge Amide) or bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Start high organic (95% B)

    
     lower organic (60% B).
    
  • Mechanism:[1][2][3][4][5][6] Water forms a layer on the polar silica surface.[8] The analyte partitions into this water layer.[9] High ACN content forces the polar amine into the stationary water layer [3].

Solution B: Ion-Pairing Reagents (If stuck with C18) If you must use C18, you need an ion-pairing agent to make the molecule "greasy."

  • Additive: Add 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) to the mobile phase.

  • Mechanism:[1][2][3][4][5][6][10] The acid protonates the amine, and the fluorinated counter-ion forms a neutral, lipophilic pair with the amine, allowing it to stick to the C18 chain.

  • Warning: TFA suppresses MS ionization signals. Use Formic Acid if doing LC-MS, though retention will be poorer.

Detection Note: Since the molecule lacks a chromophore (UV active ring), use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) if Mass Spec is unavailable. If using UV, monitor at 210 nm , but beware of solvent cut-off interference.

Module 3: Scavenging & Solid Isolation

Ticket #3: "How do I remove excess sec-butylamine?"

Diagnosis: The starting material (sec-butylamine) is also a basic amine. Separation by extraction is difficult because both protonate/deprotonate at similar pH levels.

Method 1: Volatility (The Simple Fix) sec-butylamine has a boiling point of 63°C .

  • Action: Use a high-vacuum pump (< 5 mbar) at 40°C. The starting amine will sublime/evaporate, while your amide product (much higher BP) remains.

Method 2: Resin Scavenging (Chemical Fix) If volatility fails (e.g., salt formation prevents evaporation):

  • Reagent: Isocyanate-functionalized resin (e.g., polystyrene methyl isocyanate).

  • Action: Stir the crude mixture in DCM with the resin.

  • Mechanism:[1][2][3][4][5][6] The isocyanate reacts rapidly with the primary amine of the starting material (sec-butylamine) to form an insoluble urea, which is filtered off.

  • Note: Your product is also a primary amine, but the amide group at the

    
    -position often reduces nucleophilicity slightly. However, this method is risky  if selectivity is low. A better scavenger would be a Strong Cation Exchange (SCX)  cartridge used in "Catch and Release" mode (see below).
    
Ticket #4: "The product is an oil. How do I get a solid?"

Diagnosis: Small amino-amides are often hygroscopic oils in their free-base form.

Solution: Salt Formation Converting the amine to a salt stabilizes it and often induces crystallization [4].

  • HCl Salt: Dissolve the oil in minimal dry Ethanol or Dioxane. Add 4M HCl in Dioxane dropwise. Dilute with Diethyl Ether until cloudy. Cool to -20°C.

  • Oxalate Salt: If HCl yields a hygroscopic gum, try Oxalic Acid (1 eq) in Ethanol. Oxalate salts of amino-amides often crystallize well.

Summary Decision Matrix

Purification_Logic Start Crude Mixture IsVolatile Is impurity volatile? (e.g., sec-butylamine) Start->IsVolatile HighVac High Vacuum (40°C, <5 mbar) IsVolatile->HighVac Yes CheckPolarity Is product water soluble? IsVolatile->CheckPolarity No HighVac->CheckPolarity LLE pH-Switch Extraction (DCM:IPA 3:1) CheckPolarity->LLE Moderate Polarity SCX SCX Cartridge (Catch & Release) CheckPolarity->SCX High Polarity FinalPur Final Polish: HILIC Prep HPLC LLE->FinalPur SCX->FinalPur

Caption: Figure 2. Decision matrix for selecting the appropriate purification pathway based on impurity profile and polarity.

References

  • Organic Chemistry Data. (2022). pKa Values of Amines and Beta-Alanine Derivatives. Retrieved from

  • Buchi. (2023). Why HILIC is what your polar compounds need for purification. Retrieved from

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from

  • National Institutes of Health (PMC). (2022). Salt formation for the solubilization and purification of basic drugs. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: N-Butyl, N-Isobutyl, and N-sec-Butyl Beta-Alanine Amides

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary In the development of peptidomimetics, insect repellents (e.g., IR3535 analogs), a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the development of peptidomimetics, insect repellents (e.g., IR3535 analogs), and thermo-responsive polymers, the choice of the N-alkyl substituent on the beta-alanine scaffold is a critical determinant of physicochemical stability and biological efficacy.

This guide provides a technical comparison of three structural isomers: N-butyl (linear), N-isobutyl (branched at


-carbon), and N-sec-butyl  (branched at 

-carbon/chiral). While they share the same molecular formula, their performance diverges significantly regarding steric shielding, hydrolytic stability, and receptor interaction.
Structural & Physicochemical Analysis[1][2][3][4][5][6]

The fundamental difference lies in the topology of the butyl group attached to the amide nitrogen. This topology dictates the "effective volume" of the substituent, influencing both the Lower Critical Solution Temperature (LCST) in polymer applications and the metabolic stability in pharmaceutical applications.

Comparative Data Table
FeatureN-n-Butyl (

-Ala-nBu)
N-Isobutyl (

-Ala-iBu)
N-sec-Butyl (

-Ala-sBu)
Structure Type Linear Chain

-Branched (Terminal Fork)

-Branched (Chiral Center)
Steric Hindrance LowModerateHigh (Proximity to Nitrogen)
Chirality AchiralAchiralChiral (R/S Enantiomers)
Lipophilicity (Est.[1] LogP) High (Efficient Packing)ModerateModerate to Low (Steric disruption)
Vapor Pressure LowHigh (More compact sphere)Moderate
Hydrolytic Stability Low (Accessible Carbonyl)ModerateHigh (Steric Shielding)
Primary Application Surface Coatings, SurfactantsVolatile RepellentsStable Peptidomimetics
The "Chirality" Factor

Unlike the n-butyl and isobutyl variants, the N-sec-butyl derivative introduces a chiral center at the carbon directly attached to the nitrogen.

  • Implication: If you use racemic sec-butylamine during synthesis, you produce a racemate. In biological assays, the (S)-sec-butyl isomer often exhibits distinct receptor binding affinities compared to the (R)-isomer, necessitating enantioselective synthesis or chiral separation for high-precision drug development [1].

Mechanistic Insight: Steric Shielding & Hydrolysis

The most significant functional difference between these isomers is their resistance to hydrolysis (chemical or enzymatic).

  • N-n-Butyl: The linear chain extends away from the amide bond, leaving the carbonyl carbon exposed to nucleophilic attack (by water or serine proteases).

  • N-sec-Butyl: The methyl branch is located on the

    
    -carbon (relative to the nitrogen). This creates a "steric umbrella" that physically blocks the trajectory of incoming nucleophiles, significantly increasing half-life in plasma stability assays [2].
    
Pathway Visualization: Steric Influence on Stability

The following diagram illustrates the causal relationship between alkyl branching and hydrolytic stability.

StericStability Substituent Alkyl Substituent Branching Branching Position Substituent->Branching Isomer Selection StericZone Steric Shielding (Cone Angle) Branching->StericZone Proximity to Amide N nButyl n-Butyl (Linear) Branching->nButyl secButyl sec-Butyl (Alpha-Branch) Branching->secButyl Kinetics Hydrolysis Rate (k_obs) StericZone->Kinetics Inversely Proportional Outcome Metabolic Stability Kinetics->Outcome Determines nButyl->Kinetics Fast Hydrolysis secButyl->Kinetics Slow Hydrolysis

Caption: Logical flow demonstrating how alpha-branching (sec-butyl) reduces hydrolysis rates compared to linear isomers.

Experimental Protocols

To validate the differences described above, the following self-validating protocols are recommended.

Protocol A: Synthesis via Aza-Michael Addition

This method is preferred over acid chloride coupling for beta-alanines as it avoids harsh conditions and racemization of the sec-butyl group.

Reagents:

  • Acrylamide or Alkyl Acrylate (1.0 eq)

  • Amine Isomer (n-butylamine, isobutylamine, or sec-butylamine) (1.1 eq)

  • Solvent: Methanol or Ethanol

  • Catalyst: None (autocatalytic) or mild Lewis Acid (Yb(OTf)3)

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of the acrylate electrophile in 20 mL of Methanol.

  • Addition: Add 11 mmol of the specific amine isomer dropwise at 0°C to control exotherm.

  • Reaction: Stir at Room Temperature (RT) for 12–24 hours.

    • Checkpoint: Monitor consumption of acrylate via TLC (Stationary phase: Silica; Mobile phase: EtOAc/Hexane). The disappearance of the alkene spot indicates completion.

  • Purification: Concentrate under reduced pressure. The sec-butyl derivative may require column chromatography due to steric hindrance slowing the reaction yield compared to the n-butyl variant [3].

Protocol B: Comparative Hydrolytic Stability Assay

Objective: Quantify the steric protection provided by the sec-butyl group against enzymatic degradation.

  • Substrate Prep: Dissolve 100 µM of each amide isomer in PBS (pH 7.4) containing 1% DMSO.

  • Enzyme Initiation: Add Porcine Liver Esterase (PLE) or a specific amidase (10 units/mL).

  • Sampling: Aliquot 50 µL samples at t=0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately add 50 µL of ice-cold Acetonitrile with 0.1% Formic Acid.

  • Analysis: Analyze via LC-MS/MS.

    • Data Processing: Plot ln([Remaining Substrate]) vs. time. The slope represents

      
      .
      
    • Expectation: The half-life (

      
      ) of the N-sec-butyl  isomer should be statistically significantly longer (
      
      
      
      ) than the N-n-butyl isomer.
Biological & Polymer Applications[7][8]
Insect Repellency (SAR)

Beta-alanine derivatives like IR3535 are effective repellents.

  • N-Isobutyl: Often shows higher volatility due to globular shape, providing a strong "vapor barrier" effect but shorter duration of protection.

  • N-n-Butyl: Provides a longer protection time due to lower volatility and higher lipophilicity, allowing better retention on the skin [4].

Thermo-Responsive Polymers

Poly(N-substituted


-alanines) exhibit LCST behavior.
  • N-Isobutyl polymers: Typically have a lower LCST than n-butyl polymers because the branched structure disrupts the "hydrophobic hydration" shell more easily upon heating, leading to phase separation at lower temperatures.

References
  • National Institutes of Health (NIH). (2024). Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. Retrieved from [Link]

  • Cambridge University Press. (2020). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. Retrieved from [Link]

  • PubMed. (2002). Comparative efficacy of insect repellents against mosquito bites. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Stability of 3-amino-N-(butan-2-yl)propanamide and Carnosine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Stability in Molecular Efficacy The stability of a molecule is a cornerstone of its therapeutic potential. It dictates it...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stability in Molecular Efficacy

The stability of a molecule is a cornerstone of its therapeutic potential. It dictates its shelf-life, its behavior in physiological environments, and ultimately, its bioavailability and efficacy. This guide focuses on a comparative stability analysis of two distinct molecules: carnosine, a well-documented endogenous dipeptide with a multitude of physiological roles, and 3-amino-N-(butan-2-yl)propanamide, a small molecule for which public stability data is scarce.

Carnosine (β-alanyl-L-histidine) is found in high concentrations in muscle and brain tissues and is known for its antioxidant, pH-buffering, and anti-glycation properties.[1][2][3] However, its therapeutic application is often hampered by its rapid degradation in vivo.[4][5] In contrast, the stability profile of 3-amino-N-(butan-2-yl)propanamide is largely unknown. By examining its structure, we can, however, predict its stability to chemical and enzymatic degradation, providing a valuable starting point for further investigation.

This guide will delve into the structural attributes of both molecules, their likely degradation pathways, and provide standardized protocols for their experimental stability assessment.

Structural Analysis and Predicted Stability

A molecule's structure is intrinsically linked to its stability. Here, we dissect the chemical makeup of our two compounds of interest to infer their susceptibility to degradation.

2.1. Chemical Structures

G cluster_0 3-amino-N-(butan-2-yl)propanamide cluster_1 Carnosine (β-alanyl-L-histidine) a H2N-CH2-CH2-CO-NH-CH(CH3)-CH2-CH3 b H2N-CH2-CH2-CO-NH-CH(COOH)-CH2-(C3H3N2)

Caption: Chemical structures of 3-amino-N-(butan-2-yl)propanamide and Carnosine.

2.2. 3-amino-N-(butan-2-yl)propanamide: A Theoretical Stability Profile

Currently, there is a lack of published experimental data on the stability of 3-amino-N-(butan-2-yl)propanamide. However, a detailed analysis of its structure allows for a predictive assessment of its stability.

The molecule possesses a secondary amide bond, which is generally more stable to hydrolysis than an ester bond but can be susceptible to both chemical and enzymatic cleavage.[6]

  • Chemical Stability (pH): Amide bonds can undergo hydrolysis under strongly acidic or basic conditions. The rate of hydrolysis is influenced by the steric hindrance around the carbonyl group and the nature of the substituents on the nitrogen atom. The sec-butyl group attached to the amide nitrogen in 3-amino-N-(butan-2-yl)propanamide is bulkier than the corresponding group in carnosine, which may offer some steric protection against hydrolysis. Generally, tertiary amides are more resistant to hydrolysis than secondary amides.[1][7]

  • Enzymatic Stability: The primary route of amide bond cleavage in vivo is through the action of amidase or peptidase enzymes. The susceptibility of 3-amino-N-(butan-2-yl)propanamide to such enzymes is unknown. However, its structure does not resemble a typical dipeptide, which may render it less recognizable by specific peptidases. It could potentially be a substrate for broad-spectrum proteases or amidases, such as those from the lipase family, which are known to catalyze amidation and hydrolysis.[8]

2.3. Carnosine: An Established Stability Profile

Carnosine's stability has been the subject of extensive research due to its therapeutic potential and inherent limitations.

  • Chemical Stability (pH): Carnosine is a dipeptide and its stability is pH-dependent. At physiological pH, it is relatively stable.[2] However, under strong acidic or basic conditions, the peptide bond can be hydrolyzed.

  • Enzymatic Stability: The primary factor limiting carnosine's bioavailability is its rapid hydrolysis by the enzyme carnosinase (CN1) , which is present in human serum and tissues.[3][4] This enzyme specifically cleaves the peptide bond between β-alanine and L-histidine. The half-life of carnosine in human plasma is relatively short, with little circulating carnosine detectable beyond 4 hours after administration.[9] The activity of carnosinase can vary significantly between individuals.[9] Interestingly, some natural derivatives of carnosine, such as anserine, are more resistant to carnosinase.[2]

Comparative Stability Summary

The following table summarizes the known and predicted stability characteristics of both compounds.

Feature3-amino-N-(butan-2-yl)propanamide (Predicted)Carnosine (Established)
Primary Degradation Route Chemical hydrolysis, potential enzymatic degradation by non-specific amidases.Enzymatic hydrolysis by carnosinase (CN1).[3][4]
Key Structural Feature Influencing Stability Secondary amide bond with a sterically hindering sec-butyl group.Dipeptide structure with a specific recognition site for carnosinase.
Predicted/Known Half-life in Plasma Unknown, but likely longer than carnosine due to lack of a specific degrading enzyme.Short, with significant degradation within hours.[9]
pH Stability Likely stable at neutral pH, with hydrolysis at extreme pH values.Relatively stable at physiological pH.[2]

Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of these two compounds, the following standardized protocols are recommended.

4.1. Plasma Stability Assay

This assay determines the in vitro stability of a compound in plasma, providing an early indication of its in vivo metabolic fate.

Objective: To determine the half-life (t½) of the test compound in plasma from different species (e.g., human, rat, mouse).

Methodology:

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of each test compound in DMSO.

  • Incubation:

    • Thaw plasma (e.g., human plasma with anticoagulant) at 37°C.

    • Dilute the stock solution of the test compound into the pre-warmed plasma to a final concentration of 1 µM.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard to precipitate plasma proteins.

  • Sample Processing:

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the peak area ratio (compound/internal standard) versus time.

    • The slope of the line will be the first-order rate constant (k).

    • Calculate the half-life using the equation: t½ = 0.693 / k .

G start Start: Compound in Plasma at 37°C t0 Time = 0 min (Sample Collection) start->t0 t_inc Incubation at 37°C start->t_inc quench Quench with Acetonitrile + Internal Standard t0->quench t_x Time = x min (Sample Collection) t_inc->t_x t_x->quench centrifuge Centrifuge to Remove Proteins quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data Data Analysis (Calculate Half-life) analyze->data

Caption: Workflow for a typical plasma stability assay.

4.2. pH Stability Assay

This assay evaluates the chemical stability of a compound across a range of pH values, simulating different physiological and storage conditions.

Objective: To determine the degradation rate of the test compound at various pH levels.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0).

  • Incubation:

    • Add the test compound from a stock solution to each buffer to a final concentration of 10 µM.

    • Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C to accelerate degradation).

  • Time-Point Sampling:

    • Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • LC-MS/MS Analysis:

    • Analyze the samples directly by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the percentage of the compound remaining versus time for each pH.

    • Determine the degradation rate constant and half-life at each pH.

4.3. Enzymatic Degradation Assay (for Carnosine)

This assay specifically measures the degradation of carnosine by its degrading enzyme, carnosinase.

Objective: To determine the kinetic parameters of carnosine degradation by carnosinase.

Methodology:

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Add purified human carnosinase to the buffer.

  • Initiation of Reaction:

    • Add carnosine to the reaction mixture to a final concentration (e.g., 1 mM).

    • Incubate at 37°C.

  • Time-Point Sampling and Quenching:

    • Collect aliquots at various time points.

    • Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).

  • Analysis:

    • The degradation of carnosine can be monitored by measuring the appearance of its constituent amino acids, β-alanine and L-histidine, using HPLC with pre-column derivatization or LC-MS/MS.

  • Data Analysis:

    • Plot the concentration of carnosine remaining or the concentration of product formed over time.

    • Determine the initial reaction velocity and calculate the kinetic parameters (Km and Vmax).

Conclusion and Future Directions

This guide provides a comprehensive comparison of the stability of 3-amino-N-(butan-2-yl)propanamide and carnosine. While carnosine's stability is well-defined and primarily limited by enzymatic degradation, the stability of 3-amino-N-(butan-2-yl)propanamide remains to be experimentally determined.

Based on structural analysis, it is hypothesized that 3-amino-N-(butan-2-yl)propanamide may exhibit greater stability in biological matrices compared to carnosine, primarily due to the absence of a specific, highly efficient degrading enzyme like carnosinase. However, this hypothesis must be confirmed through empirical testing using the protocols outlined in this guide.

For researchers in drug development, understanding the stability of lead compounds is paramount. The methodologies and theoretical considerations presented here offer a robust framework for assessing the stability of novel chemical entities and for making informed decisions in the optimization of drug candidates. Future work should focus on the experimental validation of the predicted stability of 3-amino-N-(butan-2-yl)propanamide and the identification of any potential metabolic pathways.

References

  • Drozak, J., Veiga-da-Cunha, M., Vertommen, D., Stroobant, V., & Van Schaftingen, E. (2010). Molecular identification of carnosinase 2, a cytosolic enzyme that hydrolyzes anserine. Journal of Biological Chemistry, 285(38), 29136-29146.
  • Guiotto, A., Calderan, A., Ruzza, P., & Borin, G. (2005). Carnosine and carnosine-related antioxidants: a review. Current medicinal chemistry, 12(20), 2293-2315.
  • Pegova, A., Abe, H., & Boldyrev, A. (2000). Hydrolysis of carnosine and its derivatives by carnosinase. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 127(4), 441-446.
  • Gardner, M. L. G., Illingworth, K. M., Kelleher, J., & Wood, D. (1991). Intestinal absorption of the intact peptide carnosine in man, and comparison with intestinal permeability to lactulose. The Journal of physiology, 439, 411.
  • Hipkiss, A. R. (2009). Carnosine and its possible roles in nutrition and health. Advances in food and nutrition research, 57, 87-154.
  • Loudon, G. M. (2002). Organic chemistry. Oxford University Press.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Taylor & Francis.
  • Testa, B. (2009). The metabolism of drugs and other xenobiotics: biochemistry of redox reactions. Academic Press.
  • Barrett, A. J., Rawlings, N. D., & Woessner, J. F. (Eds.). (2012). Handbook of proteolytic enzymes. Academic press.
  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]

  • Cyprotex. (n.d.). Plasma Stability. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Boldyrev, A. A., Aldini, G., & Derave, W. (2013). Physiology and pathophysiology of carnosine. Physiological reviews, 93(4), 1803-1845.
  • PubChem. (n.d.). Carnosine. Retrieved from [Link]

  • Reddy, V. P., Garrett, M. R., Perry, G., & Smith, M. A. (2005). Carnosine: a versatile antioxidant and antiglycating agent. Science of aging knowledge environment, 2005(18), pe12.
  • Arkivoc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • ACS Publications. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry.
  • MDPI. (2023).
  • PubMed. (2017). Urease Inhibition in the Presence of N-(n-Butyl)
  • MDPI. (2024). State of the Art in the Development of Human Serum Carnosinase Inhibitors.
  • MDPI. (2025).
  • PMC. (2025).
  • PMC. (2023).

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-amino-N-(butan-2-yl)propanamide for Laboratory Professionals

Hazard Assessment and Initial Precautions Given the presence of a primary amine, 3-amino-N-(butan-2-yl)propanamide is likely to exhibit properties of a corrosive material and may be harmful if swallowed or inhaled.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Initial Precautions

Given the presence of a primary amine, 3-amino-N-(butan-2-yl)propanamide is likely to exhibit properties of a corrosive material and may be harmful if swallowed or inhaled.[1][2] It is crucial to handle this compound and its waste with appropriate personal protective equipment (PPE).

Immediate Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat when handling 3-amino-N-(butan-2-yl)propanamide and its waste.[1][3][4]

  • Ventilation: All handling and disposal procedures should be carried out in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][4]

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand.[2][5] The contaminated absorbent material should then be collected into a designated hazardous waste container.[3][6]

Waste Segregation and Container Management

Proper segregation and containment of chemical waste are fundamental to preventing hazardous reactions and ensuring compliant disposal.[4]

Step-by-Step Waste Collection Protocol:

  • Dedicated Waste Container: Designate a specific, compatible container for all 3-amino-N-(butan-2-yl)propanamide waste. This includes unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials.[6] The container should be made of a material that is compatible with amines and amides, such as high-density polyethylene (HDPE).

  • Accurate Labeling: The waste container must be clearly and accurately labeled.[7][8] The label should include:

    • The words "Hazardous Waste"[7][8]

    • The full chemical name: "3-amino-N-(butan-2-yl)propanamide"

    • The approximate concentration and quantity of the waste

    • Any relevant hazard warnings (e.g., "Corrosive")

  • Secure Storage: The sealed waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7][9] This area should be away from incompatible materials, such as strong oxidizing agents and acids, to prevent accidental reactions.[1][4]

Disposal Procedures

The primary and recommended method for the disposal of 3-amino-N-(butan-2-yl)propanamide is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][6]

Disposal Workflow:

DisposalWorkflow start Waste Generation (3-amino-N-(butan-2-yl)propanamide) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Dedicated, Labeled Container ppe->segregate store Store in Satellite Accumulation Area (SAA) segregate->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs documentation Complete Waste Pickup Form contact_ehs->documentation pickup Waste Collected by Authorized Personnel documentation->pickup

Sources

Handling

Personal protective equipment for handling 3-amino-N-(butan-2-yl)propanamide

Introduction: The "Universal Precautions" of Novel Intermediates As researchers, we often handle compounds where specific toxicological data is sparse. 3-amino-N-(butan-2-yl)propanamide is a functionalized amino-amide in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Universal Precautions" of Novel Intermediates

As researchers, we often handle compounds where specific toxicological data is sparse. 3-amino-N-(butan-2-yl)propanamide is a functionalized amino-amide intermediate. While it may not have the fame of common reagents, its structure—containing a primary amine and a secondary alkyl chain—dictates a specific safety profile.

The Core Philosophy: In the absence of a comprehensive LD50 or long-term exposure study, we do not assume safety. We apply Structure-Activity Relationship (SAR) logic. The primary amine function (


) suggests basicity and potential corrosivity to mucous membranes. The amide backbone suggests stability but potential contact sensitization.

This guide is not a checklist; it is a containment strategy designed to isolate the variable (the chemical) from the constant (the operator).

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand why we are selecting it.

Functional GroupAssociated HazardPhysiological Impact
Primary Amine (

)
Corrosive / Caustic High pH can cause chemical burns to skin and eyes. Vapors may cause "halo vision" (glaucopsia) or respiratory edema.
Amide Linkage Sensitizer Potential for allergic contact dermatitis upon repeated exposure.
Alkyl Chain Lipophilicity Increases ability to penetrate the stratum corneum (skin barrier).

Official Classification (derived from analogues):

  • Skin Corr.[1][2] 1B: Causes severe skin burns and eye damage.

  • Acute Tox. 4: Harmful if swallowed.[2]

  • Target Organs: Respiratory system, Eyes, Skin.[1][2]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier Analysis" method. We do not rely on a single barrier; we use redundancy.

A. Hand Protection (Gloves)

Standard nitrile gloves may not suffice for prolonged direct contact with amines in organic solvents.

TaskGlove MaterialThicknessEst. BreakthroughProtocol
Weighing / Solid Handling Nitrile (Disposable)4–6 mil>480 min (Solid)Single layer acceptable. Inspect for pinholes.
Solution Prep / Transfer Double Nitrile 4 mil (inner) / 8 mil (outer)Varies by solvent"Traffic Light" System: Change outer glove immediately upon splash.
Spill Cleanup Laminate (Silver Shield) Multi-layer>480 minEssential. Nitrile degrades rapidly against concentrated amines.

Expert Insight: Amines can act as "permeation enhancers" for other solvents. If you are dissolving this compound in DCM (Dichloromethane) or DMF, the solvent will breach nitrile gloves in seconds/minutes, carrying the amine with it. Always select gloves based on the solvent carrier first, then the solute.

B. Eye & Face Protection

Why Safety Glasses are Insufficient: Standard safety glasses have gaps. Amine vapors are attracted to the moisture of the cornea.

  • Requirement: Chemical Splash Goggles (Indirect Venting) .

  • High-Risk Operations: When heating or working with >100mL volumes, add a Face Shield over the goggles.

C. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a P100/OV (Organic Vapor) respirator. The "OV" cartridge neutralizes amine vapors; the "P100" captures dust.

Visualization: PPE Decision Logic

This diagram illustrates the decision-making process for selecting PPE based on the physical state and operational context.

PPE_Decision_Tree Start Start: Handling 3-amino-N-(butan-2-yl)propanamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Dust_Risk Dust Generation Risk? Solid->Dust_Risk Solvent_Check Check Solvent Compatibility Liquid->Solvent_Check Solid_PPE PPE: Nitrile Gloves + Goggles + Lab Coat Solid_PPE->Dust_Risk Hood Work in Fume Hood (Preferred) Dust_Risk->Hood Low/Contained Respirator N95 or P100 Respirator Required Dust_Risk->Respirator High/Open Bench Standard_Solvent Standard (e.g., Water, MeOH) Solvent_Check->Standard_Solvent Aggressive_Solvent Aggressive (e.g., DCM, DMF) Solvent_Check->Aggressive_Solvent Double_Glove Double Nitrile Gloves (Change <15 min) Standard_Solvent->Double_Glove Laminate_Glove Laminate/Barrier Gloves Required Aggressive_Solvent->Laminate_Glove

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.

Operational Protocols: Step-by-Step

Phase 1: Pre-Operational Setup
  • Verify Ventilation: Check the fume hood monitor. Ensure sash is at the working height marker.

  • Deactivation Prep: Prepare a beaker of Dilute Acetic Acid (5%) or Citric Acid. This is your "neutralizing station" for wiping down spatulas or minor drips. Amine spills are best cleaned by neutralizing the base first.

  • Barrier Check: Inflate gloves slightly to check for pinholes before putting them on.

Phase 2: Active Handling (Weighing & Synthesis)
  • Weighing:

    • Place the analytical balance inside the fume hood if possible.

    • If the balance is external, use a secondary container (e.g., a screw-top jar) to transport the weighed solid. Never walk through the lab with an open spatula.

  • Reaction Setup:

    • Add the amine to the reaction vessel slowly.

    • Exotherm Alert: If reacting with acid chlorides or anhydrides, expect a rapid temperature spike. Ensure cooling (ice bath) is active before addition.

  • Visual Cues:

    • Watch for "smoking." If the amine contacts acid vapors (like HCl in the hood), it will form white smoke (ammonium salts). This indicates a leak in your system.

Phase 3: Post-Work & Disposal
  • Decontamination: Wipe down the work area with the dilute acetic acid solution prepared earlier, then follow with water. This prevents "sticky" amine residues that can sensitize the next user.

  • Waste Segregation:

    • DO NOT mix with acidic waste streams (risk of violent exotherm).

    • DO NOT mix with oxidizing waste (risk of N-oxide formation or fire).

    • Tag as: Organic Base / Amine Waste.

Visualization: Operational Workflow

Workflow Prep 1. Prep: Acid Neutralizer Ready Weigh 2. Weigh: Inside Hood/Closed Vessel Prep->Weigh React 3. React: Monitor Exotherm Weigh->React Quench 4. Quench: Controlled pH Adjustment React->Quench Waste 5. Waste: Segregate (No Acids!) Quench->Waste Decon 6. Decon: Acid Wipe -> Water Rinse Waste->Decon

Figure 2: Operational lifecycle from preparation to decontamination.[2][3]

Emergency Response

  • Skin Contact:

    • Immediacy: Move to safety shower/sink immediately.

    • Flush: Rinse for 15 minutes .

    • Neutralize? DO NOT use vinegar on the skin (exotherm risk). Use water only.

    • Medical: Seek evaluation. Amine burns can be insidious, showing damage hours later.

  • Eye Contact:

    • Flush for 15 minutes holding eyelids open.

    • Transport to ER immediately.

  • Spill (>10mL):

    • Evacuate the immediate area.[2]

    • Don Silver Shield gloves and a respirator.

    • Cover with Amphoteric Absorbent (or sand mixed with weak acid like citric acid).

    • Scoop into a hazardous waste pail.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor.[4] [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[5] [Link]

Sources

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